2-(Methylsulfonyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQFFCRGQPVQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378538 | |
| Record name | 2-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330804-03-0 | |
| Record name | 2-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid
CAS Number: 330804-03-0
This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)phenylboronic acid, a versatile reagent in modern organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and its role in relevant biological pathways.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 330804-03-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₉BO₄S | [2][3][5] |
| Molecular Weight | 200.02 g/mol | [1][2][3] |
| Melting Point | 84 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% | [1] |
| MDL Number | MFCD02179472 | [1][2][5] |
| InChI Key | MSQFFCRGQPVQRS-UHFFFAOYSA-N | [2][5] |
| SMILES String | CS(=O)(=O)c1ccccc1B(O)O | [2] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol describes the synthesis starting from 2-chloro-1-(methylsulfonyl)benzene.
Materials:
-
2-chloro-1-(methylsulfonyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
-
Lithiation: 2-chloro-1-(methylsulfonyl)benzene (1.0 equivalent) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[1]
Representative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Argon or Nitrogen gas (inert atmosphere)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask or a microwave vial is added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: The reaction vessel is evacuated and backfilled with an inert gas three times. Degassed solvent is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), with the progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Biological Signaling Pathways
Phenylboronic acid derivatives, including this compound, are of significant interest in drug discovery, particularly in the development of anti-cancer agents.[1] Research has shown that phenylboronic acid can inhibit the migration of cancer cells.[6] This inhibitory effect is attributed to its interaction with key signaling pathways that regulate cell motility.
Inhibition of the Rho GTPase Signaling Pathway
Phenylboronic acid has been shown to inhibit the activity of the Rho family of small GTP-binding proteins, specifically RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[6] These proteins are master regulators of the actin cytoskeleton and are crucial for cell migration and invasion. The inhibition of these GTPases disrupts the downstream signaling cascades that lead to the formation of migratory structures like lamellipodia and filopodia, as well as the generation of contractile forces required for cell movement.
The diagram below illustrates the simplified signaling pathway involving Rho GTPases and their downstream effectors in the regulation of the actin cytoskeleton and cell migration, and indicates the point of inhibition by phenylboronic acid derivatives.
Caption: Phenylboronic acids inhibit Rho GTPases, disrupting downstream signaling and cancer cell migration.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Information | Value | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H319 (Causes serious eye irritation) | [2] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical properties, provides experimental protocols for its synthesis and application, and explores its biological relevance, particularly in the context of cancer research.
Core Properties of this compound
This compound is a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Molecular Formula | C₇H₉BO₄S | [1][2] |
| CAS Number | 330804-03-0 | [1][2] |
| Melting Point | 84 °C | [3] |
Synthesis and Reactions
2.1. Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate. For sulfonyl-substituted phenylboronic acids, a bromo-lithium exchange reaction is a viable route.[4]
Experimental Protocol: Synthesis via Bromo-Lithium Exchange
This protocol is adapted from a general procedure for the synthesis of sulfonyl-phenylboronic acids.[4]
Materials:
-
2-Bromophenyl methyl sulfone
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (in hexanes)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Dissolve 2-bromophenyl methyl sulfone (1 equivalent) in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
To the resulting organolithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M HCl and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound.
2.2. Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[3] This reaction is fundamental in the synthesis of biaryls, which are common scaffolds in pharmaceuticals and functional materials.[5]
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Relevance and Signaling Pathways
Phenylboronic acids have garnered significant interest in drug development, particularly in oncology. While specific studies on the signaling pathways directly affected by this compound are limited, the broader class of phenylboronic acids is known to interact with key biological targets.
3.1. Interaction with Sialic Acid on Cancer Cells
Cancer cells often overexpress sialic acids on their surfaces. Phenylboronic acids can reversibly bind to the cis-diol groups present in sialic acids, offering a mechanism for targeted drug delivery to cancer cells.[6] This interaction can be exploited to increase the local concentration of a therapeutic agent at the tumor site.
Caption: Logical relationship of phenylboronic acid targeting sialic acid on cancer cells.
3.2. Proteasome Inhibition
Boronic acids are a key chemical feature of several proteasome inhibitors, with the most notable example being the anti-cancer drug bortezomib. The boron atom in the boronic acid moiety interacts with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of its proteolytic activity. This disruption of protein degradation can induce apoptosis in cancer cells. The inhibition of the proteasome affects multiple downstream signaling pathways, including the NF-κB and p53 pathways.
Caption: Simplified signaling pathway of proteasome inhibition by boronic acids.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its well-defined chemical properties and reactivity in key organic transformations like the Suzuki-Miyaura coupling make it a staple for synthetic chemists. Furthermore, as a member of the phenylboronic acid class of compounds, it holds promise for the development of targeted therapies, particularly in oncology, through mechanisms such as sialic acid binding and potential proteasome inhibition. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a boronic acid group ortho to a methylsulfonyl moiety, impart valuable properties that make it a crucial building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, key synthetic applications, and its role in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is a white to off-white crystalline solid. The molecule consists of a phenyl ring substituted with a boronic acid [-B(OH)₂] group at the 2-position and a methylsulfonyl [-SO₂CH₃] group at the 1-position. This substitution pattern influences the electronic properties and reactivity of the compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 330804-03-0 | [1][2][3] |
| Molecular Formula | C₇H₉BO₄S | [1][2] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 84 °C | [2] |
| SMILES String | CS(=O)(=O)c1ccccc1B(O)O | [1] |
| InChI Key | MSQFFCRGQPVQRS-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [4] |
| pKa | Data not available for the 2-isomer. The pKa of the 4-isomer is predicted to be 7.22 ± 0.10. The pKa of unsubstituted phenylboronic acid is 8.83. | [4][5] |
Key Synthetic Applications
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. It is also a valuable precursor for the synthesis of diaryl sulfones.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6][7] this compound serves as an efficient source of the 2-(methylsulfonyl)phenyl group in these reactions. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
The following is a representative, general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. This protocol may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF), often with a small amount of water
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[7][8]
Synthesis of Diaryl Sulfones
Diaryl sulfones are an important class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[9] this compound can be used in copper-catalyzed cross-coupling reactions with arylsulfonyl hydrazides to produce unsymmetrical diaryl sulfones under mild, base-free conditions.[9]
The following protocol is a general procedure for the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides.
Materials:
-
This compound (1.0 equiv)
-
Arylsulfonyl hydrazide (1.2 equiv)
-
Cu(OAc)₂·H₂O (1.5 equiv)
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve this compound and the arylsulfonyl hydrazide in ethanol.
-
Add Cu(OAc)₂·H₂O to the solution.
-
Stir the reaction mixture at room temperature under an air atmosphere for approximately 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diaryl sulfone.[9]
Applications in Drug Discovery and Development
The 2-(methylsulfonyl)phenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into molecules can influence their physicochemical properties, such as solubility and metabolic stability, and can provide key interactions with biological targets. Compounds derived from precursors like this compound have shown a range of biological activities.
Inhibition of Signaling Pathways in Disease
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility as a synthetic building block has led to the discovery of potent inhibitors of various enzymes and receptors involved in disease pathogenesis.
For instance, biaryl sulfone derivatives, which can be synthesized using this boronic acid, have been identified as antagonists of the histamine H₃ receptor, a target for treating excessive daytime sleepiness.[10] Furthermore, other sulfone-containing compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease.[11] Derivatives of the related 4-(methylsulfonyl)phenyl building block have been shown to act as dual antimicrobial and anti-inflammatory agents through the inhibition of the COX-2 enzyme.[12]
A notable example of a signaling pathway targeted by sulfone-containing compounds is the inhibition of liver pyruvate kinase (PKL), an enzyme involved in metabolic dysfunction-associated fatty liver disease (MAFLD).[13] Sulfone-based urolithin analogs have been synthesized and shown to act as allosteric inhibitors of PKL.[13]
Figure 1. Logical relationship illustrating the role of this compound as a precursor to bioactive compounds that inhibit the liver pyruvate kinase (PKL) signaling pathway implicated in MAFLD.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling and the synthesis of diaryl sulfones provides access to a wide array of complex molecules with diverse biological activities. For researchers and scientists in drug development, this compound represents a valuable tool for the construction of novel therapeutic agents targeting a range of diseases. Further exploration of its reactivity and the biological activities of its derivatives is likely to continue to yield important discoveries in medicinal chemistry.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Figure 2. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 330804-03-0 | this compound | Boroncore [boroncore.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. youtube.com [youtube.com]
- 9. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [organic-chemistry.org]
- 10. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic route to 2-(methylsulfonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The synthesis involves the oxidation of 2-(methylthio)phenylboronic acid. This document outlines the detailed experimental protocol for this conversion, presents quantitative data in a structured format, and includes a visual representation of the chemical transformation. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important compound.
Introduction
This compound is a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals. The presence of the methylsulfonyl group can significantly influence the electronic properties and bioavailability of target molecules, making this boronic acid derivative a subject of interest in drug discovery and development. This guide focuses on a common and effective method for its preparation: the oxidation of its thioether precursor, 2-(methylthio)phenylboronic acid.
Synthetic Pathway
The synthesis of this compound is most commonly achieved through the oxidation of 2-(methylthio)phenylboronic acid. This reaction selectively converts the thioether group to a sulfone group without affecting the boronic acid moiety. A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound via the oxidation of 2-(methylthio)phenylboronic acid.
| Parameter | Value | Reference |
| Starting Material | 2-(methylthio)phenylboronic acid | - |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | CN102603646B |
| Solvent | Dichloromethane (DCM) | CN102603646B |
| Reactant Molar Ratio | 1 : 2.1 (Substrate : m-CPBA) | Based on similar oxidations (CN102603646B) |
| Reaction Temperature | 0 °C | CN102603646B |
| Reaction Time | 30 minutes | CN102603646B |
| Yield | 86% | CN102603646B |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
2-(methylthio)phenylboronic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~75%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)phenylboronic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidizing Agent: Separately, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 2.1 equivalents) in dichloromethane. Add this solution dropwise to the cooled solution of 2-(methylthio)phenylboronic acid over a period of 10-15 minutes, while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from methanol to yield pure, white solid this compound.
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the oxidation of 2-(methylthio)phenylboronic acid using m-CPBA is a reliable and high-yielding method. The provided experimental protocol and quantitative data offer a solid foundation for researchers to successfully prepare this important building block for applications in drug discovery and organic synthesis. Careful control of the reaction temperature and stoichiometry is crucial for achieving optimal results.
An In-Depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(methylsulfonyl)phenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing methylsulfonyl group at the ortho position imparts unique reactivity and solubility to the molecule, making it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the physicochemical properties, synthesis, and purification of this compound. It further explores its applications in drug discovery, with a focus on its emerging role as a potential anticancer agent through the modulation of key signaling pathways. Experimental protocols and characterization data are provided to support researchers in utilizing this compound effectively.
Introduction
This compound is an aromatic boronic acid characterized by a methylsulfonyl group positioned ortho to the boronic acid moiety. This substitution pattern significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations. Boronic acids, in general, are appreciated for their stability, low toxicity, and versatile reactivity, serving as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds.[1] The methylsulfonyl group, being strongly electron-withdrawing, increases the Lewis acidity of the boron center, which can affect its reactivity in processes like the Suzuki-Miyaura coupling.[2] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for chemists and pharmacologists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BO₄S | [3][4] |
| Molecular Weight | 200.02 g/mol | [3][4] |
| CAS Number | 330804-03-0 | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 84 °C | [3] |
| Solubility | While specific quantitative data for this compound is not readily available, phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] The presence of the polar methylsulfonyl group is expected to enhance solubility in polar organic solvents and potentially in water compared to unsubstituted phenylboronic acid.[2] | [2][5][6] |
Spectral Data
While a complete set of experimental spectra for this compound is not available in the public domain, typical chemical shifts for related phenylboronic acids are provided for reference in Table 2.
Table 2: Representative NMR Spectral Data for Phenylboronic Acid Derivatives
| Nucleus | Solvent | Chemical Shift (δ) Range (ppm) | Comments | Reference(s) |
| ¹H NMR | DMSO-d₆ | 7.10 - 7.52 (aromatic protons), 11.60 (B(OH)₂) | Aromatic protons will exhibit complex splitting patterns. The B(OH)₂ protons are often broad and may exchange with water in the solvent. | [7] |
| ¹³C NMR | DMSO-d₆ | 127.29 - 132.17 (aromatic carbons) | The carbon attached to the boron atom (ipso-carbon) is often not observed due to quadrupolar relaxation. | [7] |
| ¹¹B NMR | DMSO-d₆ | 8.66 - 31.2 | The chemical shift is sensitive to the hybridization state of the boron atom (sp² vs. sp³). | [7][8] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate. The following is a representative protocol based on general procedures for similar compounds.
Workflow for the Synthesis of this compound
Materials:
-
2-Bromo-1-(methylsulfonyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-1-(methylsulfonyl)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Crude boronic acids can often be purified by recrystallization.
Workflow for Purification by Recrystallization
References
- 1. 2-(Methanesulfonylamino)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. raineslab.com [raineslab.com]
- 8. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylsulfonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its physicochemical properties, established experimental protocols for determining solubility, and solubility data for analogous compounds to infer its likely behavior.
Introduction
This compound is a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science, where the introduction of the sulfonyl group can modulate the pharmacokinetic and material properties of target molecules.[1] The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation in drug development.[1] The methylsulfonyl group is generally considered to enhance the solubility of parent compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H9BO4S | [1][2] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| CAS Number | 330804-03-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 84 °C | [1] |
| SMILES String | CS(=O)(=O)c1ccccc1B(O)O | |
| InChI Key | MSQFFCRGQPVQRS-UHFFFAOYSA-N |
Solubility Profile
Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5] The introduction of a substituent on the phenyl ring can either increase or decrease solubility depending on the nature of the substituent and the solvent.[5][6] For instance, introducing an isobutoxy group generally increases solubility in many organic solvents compared to phenylboronic acid.[5][7]
The methylsulfonyl group (-SO2CH3) is a polar, electron-withdrawing group. It is expected to increase the polarity of the molecule, which would likely lead to higher solubility in polar solvents and lower solubility in non-polar hydrocarbon solvents compared to phenylboronic acid.
Table 2: Solubility of Phenylboronic Acid in Various Solvents (as a Proxy)
| Solvent | Type | Solubility Trend | Reference |
| Acetone | Ketone | High | [3][4] |
| 3-Pentanone | Ketone | High | [3][4] |
| Dipropyl Ether | Ether | High | [3][4] |
| Chloroform | Chloroalkane | Moderate | [3][4] |
| Methylcyclohexane | Hydrocarbon | Very Low | [3][4] |
| Water | Polar Protic | Low (approx. 1.9 g/100g at 20°C) | [4][5] |
Experimental Protocols for Solubility Determination
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method (also referred to as the synthetic method).[3][7][8] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method Protocol
-
Sample Preparation: A sample of known composition, consisting of the solute (this compound) and the chosen solvent, is prepared in a sealed vessel.
-
Controlled Heating: The vessel is placed in a temperature-controlled bath, and the temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) with rigorous stirring to ensure thermal equilibrium.[8]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be achieved by visual observation or, more accurately, by measuring the intensity of a light beam (e.g., from a laser) passing through the solution with a luminance probe.[3][7][8]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[8]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) upon heating, which can complicate solubility measurements.[3][7]
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Methylsulfonyl)phenylboronic acid. Aimed at professionals in research and drug development, this document outlines the key factors influencing the compound's integrity, potential degradation pathways, and recommended analytical methods for stability assessment.
Core Concepts: Stability and Storage
This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability is paramount to ensure reproducibility and success in these synthetic applications. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, and light.
Recommended Storage Conditions:
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
-
Temperature: Refrigeration is generally advised. For long-term storage, temperatures between 2-8°C are optimal. Some suppliers of the related 4-(Methylsulfonyl)phenylboronic acid suggest storage at -20°C for up to three years in powder form.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation and degradation from atmospheric moisture.
-
Container: The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.
-
Environment: A dry, well-ventilated location is essential.
Quantitative Stability Data
Table 1: Shelf-Life of 4-(Methylsulfonyl)phenylboronic Acid (Powder)
| Storage Temperature | Shelf-Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from a supplier's Certificate of Analysis for 4-(Methylsulfonyl)phenylboronic acid.
Table 2: General Factors Influencing Arylboronic Acid Stability
| Factor | Impact on Stability | Recommendations |
| Moisture/Humidity | Promotes hydrolysis and protodeboronation. | Store in a desiccator or under an inert atmosphere. |
| Elevated Temperature | Can accelerate degradation, particularly protodeboronation. | Store refrigerated or frozen for long-term stability. |
| Light | Can potentially catalyze oxidative degradation. | Store in an opaque container. |
| Oxygen | Can lead to oxidative degradation of the boronic acid moiety. | Store under an inert atmosphere. |
| pH (in solution) | Stability is pH-dependent; both acidic and basic conditions can promote degradation. | Use freshly prepared solutions and buffer if necessary for specific applications. |
Degradation Pathways
The two primary degradation pathways for this compound are protodeboronation and oxidation. The presence of the electron-withdrawing methylsulfonyl group can influence the susceptibility of the molecule to these degradation routes.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often catalyzed by moisture, acid, or base and can be accelerated by heat. For this compound, this would result in the formation of methylsulfonylbenzene.
Caption: Logical flow of the protodeboronation degradation pathway.
Oxidation
The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by atmospheric oxygen or other oxidizing agents. The oxidation of this compound would yield 2-(methylsulfonyl)phenol.
Caption: Logical flow of the oxidative degradation pathway.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A forced degradation study is typically performed to generate potential degradation products and validate the analytical method's ability to separate them from the parent compound.
Forced Degradation Study Protocol
The following protocol outlines a general procedure for a forced degradation study of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in a thermostatic oven at 80°C for 48 hours. Dissolve in methanol to the stock solution concentration before analysis.
-
Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Dissolve in methanol to the stock solution concentration before analysis.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by HPLC.
-
Caption: Workflow for the forced degradation study.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 95% A, 5% B |
| 20 min: 10% A, 90% B | |
| 25 min: 10% A, 90% B | |
| 26 min: 95% A, 5% B | |
| 30 min: 95% A, 5% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Conclusion
The stability of this compound is critical for its successful application in organic synthesis. Proper storage in a refrigerated, dry, and inert environment is essential to minimize degradation. The primary degradation pathways are protodeboronation and oxidation, leading to the formation of methylsulfonylbenzene and 2-(methylsulfonyl)phenol, respectively. A validated stability-indicating HPLC method is a powerful tool for assessing the purity and stability of this important reagent. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of their experimental results.
An In-Depth Technical Guide to 2-(Methylsulfonyl)phenylboronic Acid: Safety, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, physical and chemical properties, and detailed experimental protocols relevant to the handling and use of 2-(Methylsulfonyl)phenylboronic acid. This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, and a key building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure features a phenyl ring substituted with a boronic acid group and a methylsulfonyl group, which enhances its reactivity and solubility in certain solvents.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BO₄S | [1] |
| Molecular Weight | 200.02 g/mol | [1] |
| CAS Number | 330804-03-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol and DMSO. | |
| SMILES | CS(=O)(=O)c1ccccc1B(O)O | [1] |
| InChI | InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | [1] |
Safety and Hazard Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
Data sourced from supplier Safety Data Sheets.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Handling and Storage
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Use only in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Experimental Protocols
The following protocols are representative examples of the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. Researchers should adapt these procedures to their specific laboratory conditions and substrates.
Synthesis of this compound
This protocol is a general method for the synthesis of sulfonyl-phenylboronic acids and can be adapted for the 2-methylsulfonyl isomer.[2] The synthesis involves a bromo-lithium exchange followed by reaction with a borate ester.
Materials:
-
2-Bromophenyl methyl sulfone
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (in hexanes)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromophenyl methyl sulfone (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.2 eq) to the solution.
-
Add n-butyllithium (1.1 eq) dropwise to the cooled solution. The reaction mixture may change color.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.[3][4]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Toxicological Information
| Compound | LD₅₀ | Route/Species | Reference |
| Phenylboronic Acid | 900 mg/kg | Intraperitoneal/Mouse | [6] |
Characterization Data
Characterization of this compound is typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹¹B NMR spectrum will show a characteristic signal for the boronic acid group.[7][8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the S=O stretches of the sulfonyl group, O-H stretching of the boronic acid, and B-O stretching.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Research and Development
This compound is a versatile building block in organic synthesis and medicinal chemistry.[10]
-
Suzuki-Miyaura Cross-Coupling: It is widely used to form carbon-carbon bonds, creating complex biaryl structures that are common motifs in pharmaceuticals.
-
Drug Discovery: The methylsulfonyl group can improve the pharmacokinetic properties of drug candidates. This compound serves as a key intermediate in the synthesis of various biologically active molecules.
-
Materials Science: Phenylboronic acids are used in the development of sensors and polymers due to their ability to reversibly bind with diols.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. imc.cas.cz [imc.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
The Pivotal Role of 2-(Methylsulfonyl)phenylboronic Acid in Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)phenylboronic acid, a versatile organoboron compound, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its role in the creation of innovative therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 330804-03-0 | [1][2] |
| Molecular Formula | C₇H₉BO₄S | [1][2] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Melting Point | 84 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | 97 - 105% (by titration) | [2] |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction, a powerful method for the formation of organolithium reagents, followed by quenching with a borate ester. This process is favored for its efficiency and applicability to a wide range of substrates.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol describes a representative procedure for the synthesis of this compound from 2-bromophenyl methyl sulfone.
Materials:
-
2-Bromophenyl methyl sulfone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 2-bromophenyl methyl sulfone (1.0 equivalent) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Yield and Characterization:
While specific yields can vary, this method is generally expected to provide the product in good yield. Characterization of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: The Synthesis of Ivacaftor (VX-770)
A prime example of the utility of this compound is its role as a key precursor in the synthesis of Ivacaftor (VX-770).[3] Ivacaftor is a groundbreaking therapeutic for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[3] The synthesis of Ivacaftor involves a crucial Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Ivacaftor Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable quinoline derivative, a key step in the synthesis of Ivacaftor.
Materials:
-
This compound (1.2 equivalents)
-
Appropriate halo-quinoline derivative (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halo-quinoline derivative, this compound, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the coupled product.
Mechanism of Action: Ivacaftor as a CFTR Potentiator
Ivacaftor functions as a CFTR potentiator.[3][4] In individuals with certain CFTR mutations, the CFTR protein is present on the cell surface but functions improperly, acting as a faulty ion channel.[4] Ivacaftor directly binds to the CFTR protein and increases the probability that the channel is open, thereby enhancing the transport of chloride ions across the cell membrane.[3][4][5] This helps to restore the balance of salt and water on the epithelial surface, leading to a thinning of the thick, sticky mucus characteristic of cystic fibrosis.
The following diagram illustrates the workflow for the synthesis of an Ivacaftor intermediate and the subsequent mechanism of action of Ivacaftor.
References
The Role of the Methylsulfonyl Group in Boronic Acids: A Technical Guide for Drug Development Professionals
Introduction
Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases. The electronic properties of the boronic acid moiety are critical to its reactivity and binding affinity. The introduction of substituents on the aryl ring of arylboronic acids provides a powerful tool to modulate these properties. This technical guide focuses on the role of the methylsulfonyl group, a potent electron-withdrawing group, in enhancing the therapeutic potential of boronic acids.
Physicochemical Properties: The Impact of the Methylsulfonyl Group
The primary role of the methylsulfonyl group in the context of boronic acids is to increase the Lewis acidity of the boron atom. This is achieved through the strong electron-withdrawing nature of the sulfonyl group, which pulls electron density away from the aromatic ring and, consequently, from the boronic acid moiety. This increased Lewis acidity has a profound effect on the pKa of the boronic acid.
A lower pKa is advantageous for several reasons in a physiological context (pH ~7.4). A greater proportion of the boronic acid will exist in the more reactive anionic, tetrahedral boronate form, which is better suited to interact with the hydroxyl groups of serine residues in the active sites of target enzymes.
Quantitative Data on pKa Values
The effect of electron-wthdrawing groups on the pKa of phenylboronic acid has been quantified in the literature. The following table summarizes the pKa values for unsubstituted phenylboronic acid and its sulfonyl- and sulfonamide-substituted analogs.
| Compound | pKa (± 0.1) |
| Phenylboronic Acid | 8.8 |
| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4[1] |
| 4-(3-butenylsulfonyl)phenylboronic acid | 7.1[1] |
As the data indicates, the presence of a sulfonyl or sulfonamide group significantly lowers the pKa of the phenylboronic acid by 1.4 to 1.7 pH units, a direct consequence of the electron-withdrawing effect.[1]
Biological Activity: Enhancing Enzyme Inhibition
The increased Lewis acidity imparted by the methylsulfonyl group is expected to translate into enhanced biological activity, particularly in the context of enzyme inhibition. By favoring the formation of the tetrahedral boronate species, the methylsulfonyl group promotes the formation of a stable, reversible covalent bond with the catalytic serine residue in the active site of serine proteases.
Mechanism of Serine Protease Inhibition
The generally accepted mechanism for the inhibition of serine proteases by boronic acids involves the formation of a tetrahedral adduct with the catalytic serine residue. This adduct mimics the transition state of peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.
Caption: General mechanism of serine protease inhibition by a boronic acid.
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)phenylboronic Acid
A common synthetic route to 4-(methylsulfonyl)phenylboronic acid involves the oxidation of the corresponding thioether, followed by a lithium-halogen exchange and reaction with a borate ester.
Caption: Synthetic workflow for 4-(methylsulfonyl)phenylboronic acid.
Detailed Protocol (adapted from literature): [1]
-
Oxidation of 4-bromothioanisole: To a solution of 4-bromothioanisole in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The resulting 4-bromophenyl methyl sulfone is isolated by extraction and purified.
-
Lithium-Halogen Exchange and Boration: The 4-bromophenyl methyl sulfone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for the lithium-halogen exchange to occur. A trialkyl borate, such as triisopropyl borate, is then added dropwise at the same temperature.
-
Hydrolysis: The reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The mixture is stirred to hydrolyze the borate ester.
-
Purification: The crude 4-(methylsulfonyl)phenylboronic acid is extracted into an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.
General Protocol for Enzyme Inhibition Assay (Serine Protease)
This protocol provides a general framework for assessing the inhibitory activity of a methylsulfonyl-substituted boronic acid against a serine protease, such as chymotrypsin.
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified serine protease (e.g., bovine α-chymotrypsin)
-
Chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Methylsulfonyl-substituted boronic acid inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare a series of dilutions of the methylsulfonyl-substituted boronic acid inhibitor in the assay buffer.
-
-
Assay:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at a constant temperature (e.g., 15 minutes at 25 °C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.
-
Immediately place the microplate in a plate reader and monitor the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of product formation) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
-
Conclusion
The incorporation of a methylsulfonyl group into the structure of arylboronic acids represents a promising strategy for enhancing their therapeutic potential as enzyme inhibitors. By lowering the pKa of the boronic acid, the methylsulfonyl group increases the population of the more reactive boronate species at physiological pH, thereby promoting stronger binding to the target enzyme. The synthetic accessibility of these compounds, coupled with their favorable electronic properties, makes them attractive candidates for further investigation in drug discovery programs targeting serine proteases and other enzymes susceptible to inhibition by boronic acids. Further quantitative studies are warranted to fully elucidate the inhibitory potency and selectivity of methylsulfonyl-substituted boronic acids against a range of clinically relevant enzymes.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(methylsulfonyl)phenylboronic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to synthesize biaryl compounds containing the methylsulfonyl moiety, a common functional group in pharmacologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and palladium catalysts. This compound is a valuable building block for introducing a sulfonyl group at the ortho-position of a biaryl system, a structural motif found in numerous biologically active compounds. This protocol details a specific application of this reagent in a palladium-catalyzed cross-coupling reaction.
Reaction Scheme
The following scheme illustrates the Suzuki coupling of this compound with an aryl bromide to form the corresponding biaryl product.
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
This section provides a detailed experimental protocol for the Suzuki coupling of this compound with 4-bromo-N,N-dimethylaniline.
Materials:
-
This compound
-
4-bromo-N,N-dimethylaniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask was added this compound (1.2 mmol, 1.2 equiv), 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
The flask was evacuated and backfilled with nitrogen or argon three times.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 mmol, 5 mol%) was added to the flask under the inert atmosphere.
-
Degassed 1,4-dioxane (5 mL) and deionized water (1 mL) were added to the reaction mixture.
-
The reaction mixture was heated to 80 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides.
Table 1: Reaction of this compound with 4-bromo-N,N-dimethylaniline
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-N,N-dimethylaniline | Pd(dppf)Cl2·CH2Cl2 (5) | Na2CO3 | Dioxane/H2O | 80 | 12 | 85 |
Table 2: Suzuki Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-bromoanisole | 4-Methoxy-2'-(methylsulfonyl)-1,1'-biphenyl | 92 |
| 2 | 4-bromobenzaldehyde | 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde | 88 |
| 3 | 1-bromo-4-nitrobenzene | 4-Nitro-2'-(methylsulfonyl)-1,1'-biphenyl | 78 |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for Suzuki coupling.
Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established signaling pathway in organometallic chemistry. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Strategic Application of 2-(Methylsulfonyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. Within the diverse toolkit of boronic acid reagents, 2-(Methylsulfonyl)phenylboronic acid has emerged as a valuable building block. The presence of the electron-withdrawing methylsulfonyl group at the ortho-position imparts unique reactivity and functionality to the resulting biaryl products, making it a reagent of significant interest in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Application: Synthesis of Biaryl Sulfones
The primary application of this compound in cross-coupling is the synthesis of biaryl compounds bearing a methylsulfonyl group. This moiety can act as a key pharmacophore, a metabolic stabilizer, or a synthetic handle for further functionalization. The Suzuki-Miyaura reaction provides a direct and modular route to access these valuable structures.
A representative Suzuki-Miyaura cross-coupling reaction is depicted below:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific, detailed experimental results for the cross-coupling of this compound are not abundantly available in the public literature, a general protocol can be inferred from standard Suzuki-Miyaura conditions. The following represents a robust starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
Application Notes and Protocols: 2-(Methylsulfonyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the methylsulfonyl group, a potent electron-withdrawing group, enhances the reactivity and solubility of the boronic acid, making it a valuable reagent for the construction of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide range of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. The sulfone moiety itself is a key pharmacophore in many approved drugs, contributing to improved physicochemical properties and biological activity.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting FLT3 and Aurora kinases.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of targeted therapeutic agents. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds between the sulfonyl-containing phenyl ring and various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of diaryl sulfones, a structural feature present in numerous kinase inhibitors.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of modern drug discovery. The biaryl scaffold, readily accessible through Suzuki coupling with this compound, is a common core structure for many kinase inhibitors. Specifically, this reagent has been implicated in the synthesis of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are important targets in oncology.[4][5][6][7]
FLT3 Inhibitors: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] The development of FLT3 inhibitors is therefore a key therapeutic strategy. The diaryl sulfone motif can be found in potent FLT3 inhibitors, where it often interacts with key residues in the ATP-binding pocket of the kinase.
Aurora Kinase Inhibitors: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to various cancers. Inhibitors of Aurora kinases are being actively investigated as anti-cancer agents.[8] The structural motifs generated using this compound are relevant to the design of potent and selective Aurora kinase inhibitors like SNS-314.[8][9][10]
Quantitative Data: Kinase Inhibitor Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors containing structural motifs that can be synthesized using this compound or its analogs.
Table 1: Inhibitory Activity of FLT3 Kinase Inhibitors
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Reference |
| AZD1152-HQPA | FLT3 | <10 | MV4-11, MOLM-13 | [3] |
| CCT245718 | FLT3-ITD | 195 ± 48 | MOLM-13 | [6] |
| CCT245718 | FLT3-ITD | 191 ± 53 | MV-4-11 | [6] |
Table 2: Inhibitory Activity of Aurora Kinase Inhibitors
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Reference |
| AZD1152-HQPA | Aurora B | <10 | MV4-11, MOLM-13 | [3] |
| SNS-314 | Aurora A, B, C | Potent Inhibition | HCT116 | [8][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of this compound with an aryl halide, based on established methodologies.[11]
Materials:
-
Aryl halide (e.g., 3-bromo-6-chlorofuro[3,2-b]pyridine) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh3)4), and base (e.g., 2.0 equiv K2CO3).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diaryl sulfone product.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by inhibitors synthesized using this compound, as well as a general workflow for the Suzuki-Miyaura coupling reaction.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sns-314 | C18H15ClN6OS2 | CID 24995524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. is.muni.cz [is.muni.cz]
Application Notes and Protocols: 2-(Methylsulfonyl)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)phenylboronic acid is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring both a boronic acid moiety and a methylsulfonyl group, imparts desirable properties for the construction of complex organic molecules. The boronic acid functional group makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the electron-withdrawing methylsulfonyl group can influence the electronic properties and reactivity of the molecule, and can also enhance the solubility and metabolic stability of the resulting products, making it a particularly attractive reagent in the field of medicinal chemistry and drug discovery.
These application notes provide an overview of the utility of this compound, with a focus on its application in the synthesis of biaryl sulfones, which are important structural motifs in many pharmaceutical agents and functional materials. Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions are provided, along with representative data to guide synthetic chemists in their research and development endeavors.
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction to synthesize 2-(methylsulfonyl)biaryl compounds. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and broad substrate scope.
Key Applications Include:
-
Drug Discovery and Development: The methylsulfonyl group is a common feature in many biologically active molecules, where it can act as a hydrogen bond acceptor and improve pharmacokinetic properties. The use of this compound allows for the direct incorporation of the 2-(methylsulfonyl)phenyl moiety into potential drug candidates, streamlining the synthesis of novel therapeutics.
-
Synthesis of Pharmaceutical Intermediates: This building block is crucial for the synthesis of key intermediates for a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-cancer, and anti-viral agents.
-
Materials Science: The resulting biaryl sulfone structures can be incorporated into organic light-emitting diodes (OLEDs), polymers, and other advanced materials, where the sulfonyl group can influence the material's electronic and physical properties.
Quantitative Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction of this compound with various aryl bromides. The conditions cited are general and may require optimization for specific substrates.
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-2-(methylsulfonyl)-1,1'-biphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 2-(Methylsulfonyl)-4'-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 8 | 88 |
| 3 | 3-Bromopyridine | 3-(2-(Methylsulfonyl)phenyl)pyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 16 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-2-(methylsulfonyl)-1,1'-biphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 10 | 95 |
| 5 | 2-Bromonaphthalene | 2-(2-(Methylsulfonyl)phenyl)naphthalene | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 90 |
Note: The data presented in this table is representative and compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add the anhydrous organic solvent (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the time indicated by TLC or LC-MS monitoring (typically 8-24 hours).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl sulfone.
Protocol 2: Product Purification by Flash Column Chromatography
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
Application Notes and Protocols for Palladium-Catalyzed Couplings of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-(methylsulfonyl)phenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of biaryl and substituted aromatic compounds containing a sulfonyl moiety. The presence of the ortho-methylsulfonyl group can influence the reactivity of the boronic acid through steric and electronic effects, necessitating optimized catalytic systems for efficient transformations. This document outlines recommended palladium catalysts, ligands, and reaction conditions for successful Suzuki-Miyaura and Buchwald-Hartwig type couplings.
Suzuki-Miyaura Coupling of this compound with Aryl Halides
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various aryl halides, the selection of an appropriate palladium catalyst and ligand system is crucial to overcome the potential challenges posed by the sterically demanding and electron-withdrawing sulfonyl group.
Recommended Catalyst Systems and Reaction Conditions
Several palladium-based catalytic systems have been shown to be effective for the coupling of ortho-substituted phenylboronic acids. While specific data for this compound is limited in readily available literature, insights can be drawn from couplings of structurally similar substrates, such as 2-nitrophenylboronic acid. The following table summarizes recommended catalyst systems and general reaction parameters.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Aryl Bromide/Iodide | K₂CO₃ | Toluene/Water or Dioxane/Water | 80-100 | 12-24 | 70-95 |
| PdCl₂(dppf) | Aryl Bromide/Iodide | K₃PO₄ | Dioxane/Water | 80-110 | 8-18 | 80-98 |
| Pd(OAc)₂ / SPhos | Aryl Bromide/Chloride | K₃PO₄ | Toluene or Dioxane | 100-120 | 6-16 | 85-99 |
| Pd₂(dba)₃ / XPhos | Aryl Bromide/Chloride | K₃PO₄ | t-BuOH or Dioxane | 100-120 | 4-12 | 88-99 |
Note: These conditions are general recommendations and may require optimization for specific substrates. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often beneficial for coupling sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed dioxane and degassed water to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfone.
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination with Aryl Halides Bearing a Methylsulfonyl Group
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. When employing aryl halides substituted with a 2-(methylsulfonyl)phenyl group, obtained via a preceding Suzuki-Miyaura coupling, specific conditions are required to achieve high yields of the desired C-N coupled products.
Recommended Catalyst Systems and Reaction Conditions
The choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base is critical for the success of the Buchwald-Hartwig amination.
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | Primary/Secondary Aryl Amines | NaOt-Bu | Toluene | 90-110 | 12-24 | 75-90 |
| Pd(OAc)₂ / XPhos | Primary/Secondary Alkyl/Aryl Amines | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 100-120 | 8-18 | 85-98 |
| G3-XPhos Precatalyst | Primary/Secondary Alkyl/Aryl Amines | LHMDS or K₂CO₃ | t-BuOH or THF | 80-110 | 4-12 | 90-99 |
Note: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base, but weaker inorganic bases like potassium phosphate or cesium carbonate can also be effective, particularly with more electron-rich aryl halides. The use of palladacycle precatalysts, such as G3-XPhos, can offer improved activity and stability.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-(methylsulfonyl)biphenyl bromide with a primary amine.
Materials:
-
2-Bromo-X-(methylsulfonyl)biphenyl (1.0 mmol) (prepared via Suzuki-Miyaura coupling)
-
Primary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the 2-bromo-X-(methylsulfonyl)biphenyl, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Remove the Schlenk tube from the glovebox and place it under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous toluene via syringe, followed by the primary amine.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig amination catalytic cycle.
Conclusion
The palladium-catalyzed coupling reactions of this compound and its derivatives are essential transformations for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and catalyst recommendations provided in these application notes offer a solid foundation for researchers to successfully employ these powerful synthetic methods. Optimization of the reaction conditions for each specific substrate combination is encouraged to achieve the highest possible yields and purity.
Application Notes and Protocols for Suzuki Reactions with 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the use of 2-(methylsulfonyl)phenylboronic acid as a coupling partner. The presence of the ortho-methylsulfonyl group introduces significant electronic and steric challenges, making careful optimization of reaction parameters, particularly solvent selection, critical for achieving high yields. The strong electron-withdrawing nature of the sulfonyl group deactivates the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Furthermore, the ortho-substitution can introduce steric hindrance, impeding the approach of the coupling partners to the palladium catalyst.
These notes provide a guide to solvent selection, along with a general protocol for performing Suzuki reactions with this challenging substrate.
Challenges in Suzuki Couplings with this compound
The primary challenges associated with the use of this compound in Suzuki reactions are:
-
Slow Transmetalation: The electron-withdrawing sulfonyl group reduces the nucleophilicity of the ipso-carbon attached to the boron atom, which can hinder the transfer of the aryl group to the palladium center.
-
Steric Hindrance: The ortho-position of the bulky methylsulfonyl group can sterically encumber the boronic acid, making it difficult for it to coordinate to the palladium catalyst.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and a strong base.
Appropriate selection of the solvent, base, and catalyst/ligand system is essential to overcome these hurdles.
Solvent Selection and its Impact
The choice of solvent plays a multifaceted role in the success of a Suzuki reaction. It influences the solubility of reactants, the activity of the catalyst, and the rate of the various steps in the catalytic cycle. For challenging substrates like this compound, a systematic approach to solvent screening is recommended.
A common strategy involves the use of a mixture of an organic solvent and an aqueous basic solution. The aqueous phase is essential for activating the boronic acid for transmetalation. Polar aprotic solvents are often favored as the organic component.
Table 1: Influence of Solvent on Suzuki Coupling Yields for an Analogous ortho-Substituted, Electron-Deficient Boronic Acid (2-Nitrophenylboronic Acid)
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 12 | 65 |
| 4 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | 12 | 72 |
| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 18 | 91 |
| 6 | 4-Chlorobenzonitrile | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 88 |
Data presented is for the analogous substrate 2-nitrophenylboronic acid, as detailed in publicly available application notes, and serves as a representative guide for optimization.
Observations and Recommendations:
-
Dioxane/Water mixtures are often a reliable starting point for Suzuki couplings of electron-deficient boronic acids, frequently providing a good balance of solubility and reactivity.
-
Toluene/Water systems can also be effective, particularly at higher temperatures, and may be preferred for larger scale reactions due to the ease of separation from the aqueous phase.
-
Stronger bases , such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often necessary to facilitate the transmetalation of electron-deficient boronic acids.
-
Catalyst and Ligand Choice: For sterically hindered and electronically challenging substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is highly recommended. These ligands help to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. Pre-catalysts that readily form the active Pd(0) species are also advantageous.
Experimental Workflow and Protocols
The following diagram illustrates a logical workflow for solvent screening and optimization for the Suzuki reaction of this compound.
Caption: Workflow for solvent selection and optimization.
Detailed Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be required for different coupling partners.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%; or a pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: If using a solid catalyst, add it to the flask at this stage.
-
Inert Atmosphere: Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe, followed by the degassed water (e.g., to create a 4:1 or 10:1 organic solvent to water ratio).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols for Base Selection in the Activation of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base for the activation of 2-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented are designed to assist researchers in optimizing their reaction conditions for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science.
The methylsulfonyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the boronic acid. This has a direct impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle, making the choice of base a critical parameter for successful coupling.
The Role of the Base in Activating this compound
In the Suzuki-Miyaura reaction, the base plays a crucial role in the activation of the boronic acid to facilitate the transfer of the aryl group to the palladium catalyst. There are two primary pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then readily undergoes transmetalation with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway is influenced by the choice of base, solvent, and the specific substrates used. For boronic acids with electron-withdrawing substituents like this compound, the acidity of the boronic acid is increased, which can affect the equilibrium of boronate formation.
Comparative Performance of Different Bases
The selection of an optimal base is critical for achieving high yields and minimizing side reactions in the Suzuki-Miyaura coupling of this compound. While specific comparative studies for this particular boronic acid are limited, data from couplings of other arylboronic acids, combined with an understanding of the electronic effects of the methylsulfonyl group, can guide base selection.
Generally, a range of inorganic bases are employed in Suzuki-Miyaura reactions. The following table summarizes the typical performance of common bases in the coupling of an aryl bromide with an arylboronic acid. The electron-withdrawing nature of the methylsulfonyl group may necessitate the use of a stronger base to facilitate the formation of the boronate complex.
| Base | Typical Yield Range (%) | Notes |
| Potassium Carbonate (K₂CO₃) | 80-95% | A commonly used and effective base for a wide range of substrates. Often used in a biphasic solvent system with water. |
| Sodium Carbonate (Na₂CO₃) | 75-90% | Another widely used and cost-effective base, similar in reactivity to K₂CO₃. |
| Cesium Carbonate (Cs₂CO₃) | 85-98% | Often provides higher yields, especially with challenging substrates, due to its higher solubility in organic solvents and the "cesium effect". |
| Potassium Phosphate (K₃PO₄) | 85-99% | A strong, non-nucleophilic base that is particularly effective for coupling of heteroaryl boronic acids and sterically hindered substrates. |
| Potassium tert-butoxide (KOtBu) | 70-95% | A very strong base that can be effective but may also promote side reactions like protodeboronation. |
| Triethylamine (Et₃N) | 40-70% | An organic base that is generally less effective than inorganic bases for Suzuki-Miyaura reactions but can be useful in specific cases. |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols provide a starting point for optimization.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Challenging Substrates using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride or sterically hindered aryl bromide)
-
Palladium catalyst and ligand system (e.g., Pd₂(dba)₃ and a bulky phosphine ligand like SPhos or XPhos)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (3.0 equivalents), the palladium precursor, and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for C-N Coupling with 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the carbon-nitrogen (C-N) cross-coupling reactions involving 2-(methylsulfonyl)phenylboronic acid. This valuable building block is frequently employed in medicinal chemistry and materials science to introduce the ortho-methylsulfonylphenyl moiety, which can significantly influence the physicochemical and pharmacological properties of a molecule. The two primary methods for effecting this transformation, the Chan-Lam and Buchwald-Hartwig couplings, are detailed below.
Introduction to C-N Coupling Reactions
C-N cross-coupling reactions are powerful tools for the formation of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Two of the most prominent methods are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.
The Chan-Lam coupling typically utilizes a copper catalyst and is often conducted under mild, aerobic conditions, making it an attractive method from a practical and environmental standpoint.[1][2] It is compatible with a wide range of nitrogen nucleophiles, including anilines, amides, and heterocycles.
The Buchwald-Hartwig amination employs a palladium catalyst with a phosphine-based ligand and is known for its broad substrate scope and high functional group tolerance.[3] This reaction has become a cornerstone of modern synthetic organic chemistry for the construction of C-N bonds.
General Reaction Scheme
The C-N coupling of this compound with a generic amine (R-NH₂) can be represented by the following general scheme:
Caption: General C-N Coupling Reaction.
Chan-Lam Coupling: Copper-Catalyzed N-Arylation
The Chan-Lam coupling offers a practical approach for the N-arylation of various amines with this compound. This reaction is typically carried out in the presence of a copper salt, a base, and often a ligand, under an air or oxygen atmosphere.
Tabulated Reaction Conditions for Chan-Lam Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Amine Substrate | Yield (%) | Reference |
| Cu(OAc)₂ (10) | None | Pyridine (2.0) | CH₂Cl₂ | Room Temp | 48 | Aniline | 75 | General Protocol |
| Cu(OTf)₂ (8) | 4,5-diazafluoren-9-one (L2) | K₂CO₃ (1.0) | MeOH | Room Temp | 24 | Imidazole | Moderate | [3] |
| CuCl (10) | None | None | MeOH | Room Temp | 2 | Sulfonyl Azide | High | [4] |
Note: The yields and conditions are based on general protocols for arylboronic acids and may require optimization for this compound.
Experimental Protocol: General Procedure for Chan-Lam Coupling of an Aniline
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aniline (1.0 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (5 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Proposed Catalytic Cycle for Chan-Lam Coupling
Caption: Chan-Lam Coupling Catalytic Cycle.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a highly versatile and widely used method for the synthesis of N-aryl amines. It typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a base.
Tabulated Reaction Conditions for Buchwald-Hartwig Amination
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Amine Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu (1.4) | Toluene | 80 | 18 | Primary & Secondary Amines | Moderate to High | General Protocol |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100 | 24 | Amides | Good | General Protocol |
| Pd₂(dba)₃ (1.5) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 24 | Anilines | Good | [5] |
Note: The yields and conditions are based on general protocols for aryl halides and may require optimization when using this compound as the aryl source.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Primary Amine
-
In a glovebox, charge a Schlenk tube with a magnetic stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 0.02 mmol).
-
Add the aryl halide (or triflate, if used as the electrophile) (1.0 mmol) and the amine (1.2 mmol).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-arylated product.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle.
Conclusion
Both the Chan-Lam and Buchwald-Hartwig C-N coupling reactions provide effective methods for the synthesis of N-aryl amines using this compound. The choice of reaction will depend on the specific substrate, functional group tolerance, and desired reaction conditions. The Chan-Lam coupling offers a milder, often more environmentally friendly approach, while the Buchwald-Hartwig amination provides a broader substrate scope and is highly reliable for a wide range of transformations. The provided protocols serve as a starting point for the development of specific applications in research and drug development. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a particular substrate combination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(methylsulfonyl)phenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] this compound is an attractive reagent in this context, with the electron-withdrawing methylsulfonyl group influencing the reactivity of the boronic acid and imparting unique properties to the resulting biaryl products. This reagent is particularly useful in the development of pharmaceuticals, such as anti-cancer agents, due to its ability to form stable complexes and its contribution to the solubility and reactivity of drug candidates.[3]
Core Concepts and Considerations
The success of a Suzuki-Miyaura coupling reaction involving an electron-deficient boronic acid like this compound is highly dependent on the careful selection of the catalytic system and reaction conditions. The electron-withdrawing nature of the sulfonyl group can slow down the crucial transmetalation step in the catalytic cycle. Therefore, employing a highly active catalyst system is essential to achieve efficient coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
Data Presentation: Comparison of Catalytic Systems
The choice of palladium catalyst, ligand, and base is critical for the successful coupling of electron-deficient boronic acids. Below is a summary of commonly used catalytic systems and their general performance.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for challenging substrates. | 1-3 |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A widely used and effective base for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Often provides higher yields, especially for difficult couplings. |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane | Effective for a broad range of substrates, including heteroaryl compounds. |
| KF | Weak | Dioxane | Can be effective, particularly with boronate esters. |
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with this compound and a more specific example adapted from the literature.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Synthesis of 2-(Isothiocyanatomethyl)-2'-(methylsulfonyl)biphenyl (Adapted from Literature)[4]
This protocol details the synthesis of a biaryl compound where one of the aryl rings bears a methylsulfonyl group, illustrating the application of a related boronic acid in a Suzuki-Miyaura coupling.
Reaction Scheme:
(Self-generated image based on the reaction described in the source)
Materials:
-
tert-Butyl (2-iodobenzyl)carbamate (1.0 equiv)
-
(2-(Methylsulfonyl)phenyl)boronic acid (assumed for this adaptation, the original paper used a different boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
2M Aqueous K₂CO₃ solution
Procedure:
-
A flask was charged with tert-butyl (2-(isothiocyanatomethyl)phenyl)carbamate (a derivative of the starting material, for illustrative purposes of the coupling step) (0.63 mmol), this compound (1.80 mmol), 1,4-dioxane (9.0 mL), and 2M aqueous K₂CO₃ (0.90 mL).[4]
-
Pd(dppf)Cl₂ (23 mg, 0.03 mmol) was added to the mixture.[4]
-
The flask was fitted with a condenser and the solution was stirred at room temperature for 1 hour.[4]
-
The reaction mixture was then heated to 90 °C for 18 hours.[4]
-
After cooling, the reaction mixture was concentrated under reduced pressure.[4]
-
The resulting residue was purified by flash chromatography to yield the desired biaryl product.[4] In the original study, this method was used to synthesize a related compound, yielding 2-(isothiocyanatomethyl)-2'-(methylsulfonyl)biphenyl as a brown oil (40 mg, 16% yield from a mixture).[4]
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds, particularly those of interest in pharmaceutical and materials science research. Successful application of this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions hinges on the selection of a highly active palladium catalyst and optimized reaction conditions. The protocols and data presented here provide a solid foundation for researchers to develop efficient and robust synthetic routes to novel biaryl structures.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 2-(Methylsulfonyl)phenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(methylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of their experiments with this electron-deficient boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this compound, an electron-deficient boronic acid, can stem from several factors. The primary issues to investigate are related to the catalytic cycle, specifically slow transmetalation and potential side reactions. Key areas to troubleshoot include:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is critical. Standard catalysts may not be efficient for this electron-poor substrate.
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Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. An inappropriate or weak base can significantly hinder the reaction.
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Solvent and Temperature: The reaction conditions, including the solvent system and temperature, must be optimized to ensure the solubility of all components and provide sufficient energy for the reaction to proceed.
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Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, thus reducing the amount of boronic acid available for the cross-coupling.
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Quality of Reagents: The purity and stability of the this compound, the aryl halide, and the catalyst are paramount for a successful reaction.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To minimize this unwanted reaction:
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Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
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Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.
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Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, or an efficient pre-catalyst can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For a challenging substrate like this compound, it is advisable to start with conditions known to be effective for electron-deficient coupling partners. A robust starting point would be:
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Catalyst: A pre-formed catalyst with a bulky, electron-rich ligand, such as a second-generation Buchwald pre-catalyst (e.g., XPhos Pd G2 or SPhos Pd G2).
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Ligand: If using a palladium precursor like Pd(OAc)₂, a bulky and electron-rich biarylphosphine ligand like SPhos or XPhos is recommended.
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Base: A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the transmetalation of the electron-poor boronic acid.
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Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water, is a good starting point. The water can aid in dissolving the base.
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Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.
Troubleshooting Guides
Problem: Low Conversion of Starting Materials
If you are observing a low conversion of your starting materials, consider the following troubleshooting steps. This workflow is designed to systematically address the most common causes of low reactivity in Suzuki couplings with this compound.
Data Presentation: Catalyst, Ligand, Base, and Solvent Screening
While specific data for the Suzuki coupling of this compound is limited in the literature, the following tables provide a comparative analysis of reaction conditions for structurally similar electron-deficient arylboronic acids. This data can serve as a strong starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | < 20 |
| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45-60 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | > 85 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 6 | > 90 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | DMF | 110 | 8 | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the specific aryl halide, catalyst, ligand, base, solvent, and temperature may be required.
Materials:
-
Aryl bromide (1.0 equiv)
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This compound (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2, 1-5 mol%)
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Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos or XPhos, 2-10 mol%)
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Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Degassed water (if using a biphasic system)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst (and ligand, if separate), and base.
-
Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Troubleshooting Low Yields in 2-(Methylsulfonyl)phenylboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-(methylsulfonyl)phenylboronic acid. The presence of the ortho-methylsulfonyl group, a strong electron-withdrawing substituent, introduces specific hurdles that can lead to diminished reaction yields. This guide offers insights into overcoming these challenges through optimized reaction conditions and a systematic approach to troubleshooting.
Frequently Asked questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to a combination of electronic and steric effects. The electron-withdrawing nature of the methylsulfonyl group deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. Additionally, the ortho-position of the sulfonyl group can sterically hinder the approach of the palladium complex. A significant side reaction to consider is protodeboronation, where the boronic acid is converted to methyl phenyl sulfone, especially under basic conditions.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the amount of boronic acid available for the cross-coupling reaction. This side reaction is often promoted by the presence of water and strong bases. To minimize protodeboronation, consider the following:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.
-
Anhydrous Conditions: Ensure that your solvents and reagents are thoroughly dried to minimize water content.
-
Careful Base Selection: While a base is necessary, prolonged exposure to strong bases can accelerate protodeboronation. A carefully selected base and optimized reaction time are crucial.
Q3: How do I choose the right catalyst and ligand for this challenging coupling?
A3: For sterically hindered and electron-deficient substrates, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. It is highly recommended to use bulky, electron-rich phosphine ligands that can stabilize the palladium center and facilitate both oxidative addition and reductive elimination. Buchwald-type biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are known to be highly effective in such challenging couplings. Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) are often a good choice for their stability and activity.
Q4: What are the recommended bases and solvents?
A4: Strong, non-nucleophilic bases are generally required to activate the electron-deficient boronic acid for transmetalation. Commonly used and effective bases for these types of couplings include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). Aprotic polar solvents are typically employed. Good solvent choices include 1,4-dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water to aid in dissolving the base. However, for minimizing protodeboronation, anhydrous conditions should be considered.
Troubleshooting Guide
Low yields in the Suzuki-Miyaura coupling of this compound can be systematically addressed by evaluating and optimizing several key reaction parameters.
Problem: Low or No Product Formation
Possible Cause 1: Inefficient Catalyst System
The combination of steric hindrance and the electron-withdrawing sulfonyl group demands a highly active catalyst.
Troubleshooting Steps:
-
Switch to a More Active Ligand: If using a general-purpose ligand like triphenylphosphine, switch to a bulky, electron-rich Buchwald-type ligand.
-
Use a Pre-formed Catalyst: Consider using a stable and highly active pre-catalyst to ensure the generation of the active Pd(0) species.
-
Increase Catalyst Loading: If the reaction is sluggish, a moderate increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield. However, this should be a secondary option to optimizing the catalyst system itself.
dot
Caption: Catalyst selection workflow for low-yield reactions.
Possible Cause 2: Suboptimal Base or Solvent
The choice of base and solvent is critical for activating the boronic acid without promoting side reactions.
Troubleshooting Steps:
-
Screen Stronger Bases: If using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.
-
Optimize Solvent System: If solubility is an issue, a mixed solvent system (e.g., dioxane/water) can be beneficial. For minimizing protodeboronation, consider anhydrous solvents like 2-MeTHF or toluene.
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Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its reactivity and avoid introducing water.
dot
Caption: Decision-making process for base and solvent optimization.
Possible Cause 3: Protodeboronation of this compound
The primary unproductive pathway for the boronic acid.
Troubleshooting Steps:
-
Use a Boronate Ester: Synthesize the pinacol ester of this compound and use it in the coupling reaction.
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry the base thoroughly.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
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Lower Reaction Temperature: If possible, a lower reaction temperature may reduce the rate of protodeboronation relative to the cross-coupling. This needs to be balanced with achieving a reasonable reaction rate.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize recommended starting conditions and potential optimizations for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1 - 2 | High activity for electron-deficient and sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Excellent for challenging couplings, often allowing for lower reaction temperatures. |
| XPhos Pd G3 | (integrated) | 1 - 2 | Air- and moisture-stable pre-catalyst, providing high activity and reproducibility. |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | Readily available but generally less effective for this type of transformation. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane / H₂O (5:1) | 80 - 100 | A robust and commonly successful system. |
| Cs₂CO₃ | 2.0 - 3.0 | 2-MeTHF | 80 - 100 | Anhydrous conditions can minimize protodeboronation. |
| K₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1) | 90 - 110 | A more traditional system, may require higher temperatures. |
Experimental Protocols
The following protocols provide a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using a Buchwald Ligand
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General experimental workflow for the Suzuki coupling.
Protocol 2: Procedure using a Boronate Ester and Anhydrous Conditions
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), and anhydrous, finely powdered Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (5 mL) via syringe.
-
Reaction and Work-up: Follow steps 5-9 from Protocol 1, adjusting the reaction temperature as needed (typically 80-100 °C).
By systematically addressing the potential causes of low yield and employing optimized conditions tailored for this challenging substrate, researchers can significantly improve the success rate of the Suzuki-Miyaura cross-coupling with this compound.
Technical Support Center: 2-(Methylsulfonyl)phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Methylsulfonyl)phenylboronic acid in their synthetic endeavors. The information is tailored to address common challenges and provide actionable solutions for successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions encountered when using this compound, particularly in Suzuki-Miyaura coupling reactions, are protodeboronation and homocoupling . The electron-withdrawing nature of the methylsulfonyl group can increase the susceptibility of the boronic acid to these undesired pathways.
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of methyl phenyl sulfone as a byproduct. This reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl, 2,2'-bis(methylsulfonyl)biphenyl. The presence of oxygen in the reaction mixture is a major contributor to homocoupling.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yields?
A2: Low yields are a common issue and can be attributed to several factors, often related to the side reactions mentioned above. Key contributors to low yields include:
-
Suboptimal Base: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.
-
Presence of Oxygen: Inadequate degassing of solvents and reaction vessels promotes the homocoupling of the boronic acid.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or not efficient enough for the specific substrates.
-
Elevated Temperatures: High temperatures can increase the rate of decomposition of the boronic acid through protodeboronation.
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Milder Bases: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can reduce the rate of protodeboronation.
-
Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters slowly release the boronic acid in situ, keeping its concentration low and reducing the likelihood of protodeboronation.
Q4: What are the best practices to avoid homocoupling of the boronic acid?
A4: The primary cause of homocoupling is the presence of oxygen. To mitigate this:
-
Thorough Degassing: Ensure all solvents are rigorously degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst source can sometimes be advantageous over Pd(II) sources that require in situ reduction, a step where oxidation can be problematic.
Troubleshooting Guides
Problem 1: Low Yield of Desired Cross-Coupled Product and Presence of Methyl Phenyl Sulfone
This indicates that protodeboronation is a significant competing reaction.
Troubleshooting Workflow: Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Quantitative Data on Base and Solvent Effects (Illustrative)
| Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| NaOH (2M aq.) | Dioxane/H₂O | 100 | 45 | 50 |
| K₃PO₄ | Toluene/H₂O | 80 | 75 | 20 |
| Cs₂CO₃ | Anhydrous Dioxane | 80 | 85 | 10 |
Note: This data is illustrative and results may vary based on specific substrates and reaction conditions.
Problem 2: Significant Amount of 2,2'-bis(methylsulfonyl)biphenyl Detected
This points to homocoupling of the boronic acid as a major side reaction.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Methodology
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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The crude product is then purified by flash column chromatography on silica gel.
-
Signaling Pathway and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
optimizing reaction conditions for 2-(Methylsulfonyl)phenylboronic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 2-(Methylsulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a solid organic compound with the following properties[1][2]:
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Molecular Formula: C₇H₉BO₄S
-
Molecular Weight: 200.02 g/mol
-
CAS Number: 330804-03-0
-
Appearance: Typically a solid.
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Key Feature: The presence of the electron-withdrawing methylsulfonyl (-SO₂Me) group at the ortho-position influences its reactivity, making it an electron-deficient boronic acid. This can affect the kinetics of key steps in cross-coupling reactions[3][4].
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the reagent's integrity. Boronic acids can be susceptible to decomposition over time[5].
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Storage: Keep in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, refrigeration is recommended.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially when preparing stock solutions for sensitive reactions. Avoid excessive exposure to air and moisture, which can lead to gradual hydrolysis or the formation of boroxines (anhydrides).
Q3: What solvents are suitable for dissolving this compound?
While specific quantitative solubility data for this exact compound is limited, phenylboronic acids generally show good solubility in polar organic solvents[6][7][8].
-
Commonly Used Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and alcohols like methanol or ethanol are often suitable for dissolving the boronic acid for reaction setup.
-
Solubility Testing: It is always best practice to perform a small-scale solubility test in your chosen reaction solvent before setting up a large-scale reaction.
Q4: Is this boronic acid prone to any specific side reactions?
Yes, like many boronic acids, it can undergo side reactions that reduce the yield of the desired product.
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. It is a common side reaction, particularly under strong basic conditions or in the presence of water[3][9]. The electron-withdrawing nature of the sulfonyl group can sometimes accelerate this process[4].
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen or certain palladium catalyst conditions[9][10].
Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this reagent. The electron-deficient nature of this compound requires careful optimization of reaction parameters.
Problem 1: Low or No Yield of Desired Product
If you observe a low yield or no product formation, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
|---|---|---|
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles.[9][11] | The active Pd(0) species can be deactivated by oxygen. Air-stable precatalysts are more robust and ensure a sufficient concentration of the active catalyst. |
| Inappropriate Base | The choice of base is critical. For electron-deficient boronic acids, a stronger, non-nucleophilic base is often required. Switch from weaker bases (e.g., Na₂CO₃) to stronger bases like K₃PO₄ or Cs₂CO₃.[12][13] | A stronger base is needed to facilitate the formation of the reactive boronate "ate" complex, which is a key step (transmetalation) in the catalytic cycle. |
| Suboptimal Ligand | The ligand choice is crucial for coupling electron-deficient partners. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[9][14] | These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step, especially for challenging substrates. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[9] | Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[9][10] |
| Low Reaction Temperature | Increase the reaction temperature. Suzuki couplings with challenging substrates often require heating, typically in the range of 80-110 °C.[9][12] | Higher temperatures provide the necessary activation energy to overcome the kinetic barriers for the oxidative addition and reductive elimination steps. |
Problem 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
The appearance of significant byproducts can complicate purification and indicates a non-optimal reaction pathway.
Potential Causes & Solutions
| Side Product | Potential Cause | Recommended Solution | Rationale |
|---|---|---|---|
| Protodeboronation | Excess water and/or strong base: The combination of a strong base and aqueous media can accelerate the cleavage of the C-B bond.[3][9] | Switch to anhydrous reaction conditions if possible. Use a milder, non-aqueous base like potassium fluoride (KF). Alternatively, using a boronic ester (e.g., pinacol ester) can increase stability.[9][15] | Removing the proton source (water) directly inhibits the protodeboronation pathway. Milder bases reduce the rate of this side reaction. |
| Homocoupling | Oxygen in the reaction: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[9] | Preventing the oxidation of the Pd(0) catalyst and the boronic acid itself minimizes this side reaction. |
| | High catalyst loading/decomposition: Certain catalyst systems or conditions can favor homocoupling. | Screen different palladium precatalysts and ligands. Sometimes lowering the catalyst loading can disfavor the homocoupling pathway. | The ligand and catalyst source can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. |
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table summarizes typical starting conditions for coupling this compound with an aryl bromide. These should be used as a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv |
| Pd Precatalyst | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | - | - |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane / H₂O (4:1) | Toluene or CPME |
| Concentration | 0.1 M | 0.1 M |
| Temperature | 85 - 100 °C | 100 - 110 °C |
| Reaction Time | 4 - 12 h | 12 - 24 h |
Note: Conditions should be optimized for each specific substrate combination.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, to a concentration of 0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[9]
Visualized Workflows and Pathways
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction with this compound.
Caption: A step-by-step troubleshooting guide for low-yield reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting where electron-withdrawing groups on the boronic acid can influence the reaction.
Caption: Key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scbt.com [scbt.com]
- 2. 2-(Methylsulfonyl)benzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-(Methylsulfonyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)phenylboronic acid. The following information is designed to address common challenges encountered during the purification of products from reactions involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions with this compound?
A1: Common impurities include:
-
Homocoupling products: Formation of 2,2'-bis(methylsulfonyl)biphenyl from the coupling of two molecules of the boronic acid. This can be promoted by the presence of oxygen.
-
Protodeboronation product: Conversion of this compound to methylsulfonylbenzene.
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Residual palladium catalyst: Both heterogeneous (Pd black) and soluble palladium species can contaminate the product.[1][2]
-
Byproducts from the base: Inorganic salts formed from the base used in the reaction.
Q2: The product of my reaction is very polar due to the methylsulfonyl group. What are the best general strategies for purification?
A2: The presence of the polar methylsulfonyl group often requires modifications to standard purification protocols. Key strategies include:
-
Aqueous Workup: A thorough aqueous workup is the first step to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Normal-phase chromatography on silica gel is common. Due to the polarity of the products, you may need to use more polar solvent systems than typical for biaryl compounds.[3] If the product is extremely polar and shows poor mobility on silica, reverse-phase chromatography or the use of a more polar stationary phase like alumina might be beneficial.
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity.[2] A systematic approach to solvent screening is recommended.
-
Palladium Scavenging: Specialized scavengers may be necessary to remove residual palladium to acceptable levels, especially for pharmaceutical applications.[1][4]
Q3: How does the electron-withdrawing methylsulfonyl group affect the Suzuki-Miyaura reaction and subsequent purification?
A3: The strongly electron-withdrawing nature of the methylsulfonyl group can decrease the nucleophilicity of the boronic acid. This can lead to slower reaction times and may require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve good conversion. These harsher conditions can sometimes lead to more byproducts, complicating purification. The resulting biaryl products are also more polar, which will influence the choice of chromatography solvents and recrystallization conditions.
Q4: What are the acceptable limits for residual palladium in my final product, and how can I achieve them?
A4: For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) set strict limits for palladium. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API).[1] Achieving these low levels typically requires more than a simple filtration. Methods include:
-
Treatment with activated carbon.[1]
-
Use of specialized palladium scavengers (e.g., thiol- or amine-functionalized silica).[2][4]
-
Recrystallization, which can be very effective at removing trace metal impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | The electron-withdrawing methylsulfonyl group can slow down the reaction. Try increasing the reaction time, temperature, or using a more active palladium catalyst/ligand system. |
| Protodeboronation of the Boronic Acid | This side reaction can be prevalent with electron-deficient boronic acids. Ensure anhydrous conditions and consider using a milder base or a boronic ester derivative for enhanced stability. |
| Homocoupling of the Boronic Acid | This is often caused by the presence of oxygen.[2] Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst. |
| Product Loss During Workup | The polar nature of the product may lead to some solubility in the aqueous phase during extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Issue 2: Difficulty in Chromatographic Purification
| Potential Cause | Suggested Solution(s) |
| Product is too Polar for Standard Silica Gel Chromatography | If the product does not move from the baseline even with 100% ethyl acetate, consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape. |
| Co-elution of Product and Impurities | If the product and a key impurity have very similar Rf values, try a different solvent system to alter the selectivity. A shallow elution gradient can also improve separation. If co-elution persists, consider reverse-phase chromatography or recrystallization. |
| Product Streaking on the TLC/Column | Streaking is common with polar compounds on silica gel. Adding a small percentage of a more polar solvent (like methanol) to the eluent or a modifier (e.g., triethylamine for basic compounds) can often resolve this issue. |
| Product Decomposes on Silica Gel | Some sensitive compounds can degrade on acidic silica gel. In such cases, consider using deactivated silica (e.g., by pre-treating with triethylamine) or an alternative stationary phase like alumina. |
Issue 3: Challenges with Recrystallization
| Potential Cause | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | This occurs when the solution becomes supersaturated at a temperature above the product's melting point. Try using a larger volume of solvent or a solvent system where the product has slightly lower solubility at elevated temperatures. Slow cooling is also crucial. |
| No Crystal Formation Upon Cooling | The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can also be effective. |
| Low Recovery of Crystalline Product | This is often due to using too much solvent. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
An aqueous solution of a mild base (e.g., saturated sodium bicarbonate) if the reaction was run under acidic conditions or to remove unreacted boronic acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography for Polar Biaryl Sulfones
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Start with a non-polar/polar mixture (e.g., hexanes/ethyl acetate). Given the polarity of sulfonyl-containing compounds, you will likely need a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol. Aim for an Rf value of 0.2-0.3 for the desired product.
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Column Packing: Pack a silica gel column with the chosen non-polar solvent or a low-polarity mixture of your eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in better separation.
-
Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization of a Solid Biaryl Sulfone
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Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes).
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting logic for purification challenges.
References
preventing protodeboronation of 2-(Methylsulfonyl)phenylboronic acid
Welcome to the technical support center for 2-(Methylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on preventing undesired protodeboronation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of methylsulfonylbenzene as a byproduct, which can complicate purification. This compound is particularly susceptible to this process due to the strongly electron-withdrawing nature of the methylsulfonyl group, which increases the lability of the C-B bond, especially under basic conditions typical for Suzuki-Miyaura coupling reactions.[2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several experimental factors can accelerate the rate of protodeboronation:
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High pH: The use of strong bases (e.g., NaOH, KOH) significantly increases the concentration of the more reactive boronate species, which is more prone to protodeboronation.[1][2]
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Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the C-B bond cleavage to occur.
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Presence of Water: Water often serves as the proton source for the cleavage of the carbon-boron bond.[1]
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Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.
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Prolonged Reaction Times: Extended reaction times increase the opportunity for the side reaction to occur.
Q3: How can I monitor the extent of protodeboronation in my reaction?
A3: The progress of your reaction and the formation of the methylsulfonylbenzene byproduct can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
¹H NMR Spectroscopy (by observing the appearance of signals corresponding to methylsulfonylbenzene and the disappearance of the boronic acid)
Q4: Is it beneficial to use a boronic ester derivative of this compound?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to suppress protodeboronation.[3] These esters are generally more stable than the corresponding boronic acid and can participate in the catalytic cycle.[3] MIDA boronates, in particular, are highly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of methylsulfonylbenzene. | The reaction conditions are too harsh, favoring protodeboronation. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₃PO₄, K₂CO₃, or CsF instead of hydroxides). 3. Reduce the amount of water in the reaction or consider anhydrous conditions if appropriate for your specific transformation. 4. Use a more active catalyst system to accelerate the desired coupling reaction. |
| Inconsistent reaction outcomes. | The this compound may be degrading upon storage. | 1. Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures. 2. Use freshly purchased or purified boronic acid. 3. Consider converting the boronic acid to a more stable pinacol or MIDA ester for long-term storage.[3] |
| Reaction is sluggish at lower temperatures. | The catalytic system is not active enough under milder conditions. | 1. Screen different palladium catalysts and ligands. Modern, highly active phosphine ligands (e.g., Buchwald or Fu-type ligands) can often promote efficient coupling at lower temperatures. 2. Increase the catalyst loading, but do so cautiously as this can sometimes promote other side reactions. |
| Difficulty in purifying the desired product from the protodeboronated byproduct. | The polarity of the desired product and methylsulfonylbenzene may be very similar. | 1. Optimize your chromatographic separation method (e.g., try different solvent systems for column chromatography or consider HPLC). 2. If possible, consider a crystallization step to purify the desired product. |
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence the extent of protodeboronation for an electron-deficient arylboronic acid like this compound in a Suzuki-Miyaura coupling. The values are representative and intended to demonstrate trends.
| Parameter Changed | Original Condition | Modified Condition | Observed Protodeboronation (%) | Yield of Desired Product (%) |
| Base | 2M NaOH | 2M K₂CO₃ | ~35% | ~55% |
| Temperature | 100 °C | 80 °C | ~20% | ~70% |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | ~15% | ~80% |
| Boron Source | Boronic Acid | Pinacol Ester | <5% | >90% |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
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Degassed solvent (e.g., 1,4-dioxane/water 5:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and anhydrous base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Boronic Ester for Enhanced Stability
This protocol is recommended for particularly challenging couplings where protodeboronation is a major concern.
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound pinacol ester (1.2 eq.)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 eq.)
-
Degassed solvent (e.g., THF or 2-MeTHF)
Procedure:
-
In a glovebox, add the aryl bromide, this compound pinacol ester, palladium catalyst, and base to a reaction vial.
-
Add the degassed solvent.
-
Seal the vial and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress. The use of the more stable ester may require slightly longer reaction times.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
Caption: General mechanism for base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Catalyst Deactivation in 2-(Methylsulfonyl)phenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 2-(Methylsulfonyl)phenylboronic acid. The electron-withdrawing nature of the methylsulfonyl group can present unique hurdles, leading to low yields and reaction stalls. This guide offers structured advice to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion in my Suzuki-Miyaura reaction with this compound?
A1: Low conversion is a common issue when using electron-deficient boronic acids like this compound. The primary reasons often revolve around catalyst deactivation and suboptimal reaction conditions. The electron-withdrawing sulfonyl group can make transmetalation, a key step in the catalytic cycle, more difficult. Furthermore, palladium catalysts can be sensitive and prone to deactivation under the reaction conditions required for such substrates.
Q2: What are the primary modes of catalyst deactivation in these couplings?
A2: Catalyst deactivation can occur through several pathways:
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Palladium(0) Agglomeration: The active Pd(0) species can precipitate from the solution as inactive palladium black, especially at elevated temperatures.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other forms of degradation, which in turn destabilizes the palladium catalyst.
-
Inhibition by Substrates or Byproducts: While less common with this specific substrate, impurities in the starting materials or the formation of inhibitory byproducts can poison the catalyst.
Q3: What initial signs in my reaction might suggest catalyst deactivation?
A3: Key indicators of catalyst deactivation include:
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A reaction that starts but stalls before completion (as monitored by TLC or LC-MS).
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The formation of a significant amount of black precipitate (palladium black).
-
The presence of significant starting materials even after prolonged reaction times at elevated temperatures.
-
Inconsistent results between seemingly identical reaction setups.
Q4: Can the choice of palladium precursor and ligand impact catalyst stability and activity?
A4: Absolutely. The selection of the palladium source and, more critically, the supporting ligand is paramount for success with challenging substrates. Bulky, electron-rich phosphine ligands are often preferred as they can stabilize the active palladium center and promote the key steps of oxidative addition and reductive elimination. Pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can also offer advantages.
Q5: Are there common side reactions I should be aware of with this compound?
A5: Besides catalyst deactivation, two common side reactions can reduce your yield:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and the presence of water and base.
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura couplings with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient catalyst system for the electron-deficient boronic acid. | Switch to a more robust catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective. Consider using a pre-catalyst for consistent generation of the active species. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and increase in increments if no conversion is observed. Be mindful that excessively high temperatures can accelerate catalyst decomposition. | |
| Incorrect choice of base. | Screen different bases. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. | |
| Reaction Stalls Mid-way | Progressive catalyst deactivation. | Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). While not ideal, this can sometimes compensate for catalyst death over the course of the reaction. |
| Insufficiently inert atmosphere. | Ensure rigorous degassing of solvents and the reaction mixture. Oxygen can contribute to the degradation of phosphine ligands and the oxidation of the Pd(0) catalyst. Use techniques like freeze-pump-thaw cycles for best results. | |
| Significant Byproduct Formation (e.g., Homocoupling) | Inefficient transmetalation relative to competitive pathways. | Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway. |
| Presence of oxygen. | As mentioned above, ensure a thoroughly deoxygenated reaction environment. | |
| Inconsistent Yields | Variability in reagent quality. | Use high-purity, anhydrous solvents and fresh, high-quality reagents. This compound should be stored in a cool, dry place. |
| Inconsistent heating or stirring. | Ensure uniform heating with an oil bath and vigorous stirring to maintain a homogeneous reaction mixture. |
Data Presentation: Recommended Starting Conditions for Optimization
The following table provides recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These are based on general best practices for challenging couplings and should be further optimized for specific substrates.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos-Pd-G3 (Pre-catalyst) |
| Ligand | SPhos | XPhos | None (included in pre-catalyst) |
| Catalyst Loading (mol%) | 2 | 2 | 2 |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature (°C) | 100 | 110 | 90 |
| Reaction Time (h) | 12-24 | 12-24 | 12-24 |
| Hypothetical Yield (%) | 65 | 75 | 85 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific coupling partners and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
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In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yielding couplings.
Caption: Relationship between problems, causes, and solutions.
effect of temperature on 2-(Methylsulfonyl)phenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(Methylsulfonyl)phenylboronic acid, particularly concerning the effects of temperature. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a refrigerator, typically below 4°C (39°F).[1] For long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidation and moisture-induced degradation.[1][2] The compound is hygroscopic, so protection from moisture is crucial to prevent hydrolysis and decomposition.[2]
Q2: How does temperature affect the stability of this compound in the solid state?
Illustrative Data: The following table provides a hypothetical representation of the thermal degradation of solid this compound over time at various temperatures. This data is for illustrative purposes to demonstrate expected trends and should not be considered as experimentally verified results.
| Temperature | Time (Days) | Hypothetical Purity (%) | Hypothetical Degradation (%) |
| 4°C | 30 | 99.5 | 0.5 |
| 4°C | 90 | 99.0 | 1.0 |
| 25°C (Room Temp) | 30 | 97.2 | 2.8 |
| 25°C (Room Temp) | 90 | 92.5 | 7.5 |
| 40°C | 30 | 91.8 | 8.2 |
| 40°C | 90 | 80.1 | 19.9 |
| 60°C | 7 | 85.3 | 14.7 |
| 60°C | 30 | 65.7 | 34.3 |
Q3: What are the likely degradation pathways for this compound at elevated temperatures?
A3: The primary degradation pathway for many arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. Oxidation of the boronic acid group can also occur.[3] For this compound, thermal stress could potentially lead to the formation of methyl phenyl sulfone as a major degradation product. At very high temperatures, decomposition of the sulfonyl group and the aromatic ring may also occur.
Q4: Can I monitor the stability of my this compound sample in the lab?
A4: Yes, you can monitor the stability of your sample using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods can help you quantify the remaining amount of the parent compound and detect the formation of degradation products over time. Detailed protocols for these methods are provided below.
Experimental Protocols
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify this compound and detect its degradation products.
Objective: To determine the purity of this compound and quantify its degradation over time under various temperature conditions.
Instrumentation:
-
Standard HPLC system with a UV detector.
-
A reverse-phase C18 column is a suitable starting point.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for your specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare a solution of the test sample of this compound at a known concentration in the same solvent used for the standard solutions.
-
Forced Degradation (for method validation): To ensure the method is stability-indicating, subject a sample to forced degradation conditions (e.g., heat, acid, base, oxidation) to generate degradation products.
-
Chromatographic Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample and the forced degradation sample.
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the amount of this compound in the test sample using the calibration curve.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed sample.
-
Observe any new peaks in the chromatogram of the stressed sample, which correspond to degradation products.
-
Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR spectroscopy to qualitatively and semi-quantitatively monitor the degradation of this compound in solution.
Objective: To observe the disappearance of signals from this compound and the appearance of signals from its degradation products over time at a given temperature.
Instrumentation:
-
Standard NMR spectrometer (e.g., 400 MHz).
Reagents:
-
Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD).
-
This compound sample.
-
Internal standard (optional, for quantitative analysis), e.g., 1,3,5-trimethoxybenzene.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube. If using an internal standard, add a known amount to the solution.
-
Initial Spectrum Acquisition: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of this compound and the internal standard.
-
Thermal Stress: Place the NMR tube in a controlled temperature environment (e.g., a heated oil bath or a temperature-controlled NMR probe).
-
Time-Point Analysis: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Monitor the integration of the characteristic peaks of this compound relative to the integration of the internal standard (if used) or relative to its initial integration.
-
Look for the appearance of new signals in the spectra, which indicate the formation of degradation products. The chemical shifts of these new signals can help in identifying the degradation products.
-
Calculate the percentage of remaining this compound at each time point by comparing the relative integration values.
-
Troubleshooting Guide
Issue 1: Inconsistent results in Suzuki-Miyaura coupling reactions using this compound.
-
Possible Cause: Degradation of the boronic acid.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound has been stored correctly (refrigerated, dry, and preferably under an inert atmosphere).
-
Check Purity: Before use, check the purity of the boronic acid using HPLC or NMR as described in the protocols above.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened batch of the reagent.
-
Minimize Exposure: During experimental setup, minimize the exposure of the solid and its solutions to air and moisture.
-
Issue 2: The solid this compound appears discolored or clumpy.
-
Possible Cause: Moisture absorption and potential degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Discoloration can be a sign of impurity formation. Clumping suggests moisture has been absorbed.
-
Purity Analysis: Analyze a small sample by HPLC or NMR to determine the level of degradation.
-
Drying: If the compound has only been exposed to moisture for a short period, drying it under high vacuum may be possible, but purity should be re-verified. It is generally safer to use a new batch.
-
Issue 3: Poor solubility of this compound in the reaction solvent.
-
Possible Cause: Use of an inappropriate solvent or presence of insoluble impurities.
-
Troubleshooting Steps:
-
Solvent Selection: Consult literature for appropriate solvents for your specific reaction. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF, often with an aqueous base.
-
Purity Check: Insoluble matter could be degradation products or inorganic impurities. Analyze the purity of your starting material.
-
Gentle Heating: Gentle heating and sonication can aid in dissolution, but be mindful that elevated temperatures can also accelerate degradation.
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: 2-(Methylsulfonyl)phenylboronic Acid in Organic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)phenylboronic acid. The content focuses on improving its solubility and addressing challenges encountered during its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a white to off-white crystalline powder.[1] It is a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, due to the presence of the electron-withdrawing methylsulfonyl group which can influence the electronic properties of the resulting coupled products.[2][3]
Q2: Why is the solubility of this compound a concern in organic reactions?
The polarity imparted by the methylsulfonyl group can lead to poor solubility in commonly used nonpolar and moderately polar aprotic solvents for Suzuki-Miyaura reactions, such as toluene and tetrahydrofuran (THF).[4][5] Poor solubility can result in low reaction rates, incomplete conversions, and reduced product yields.
Q3: What are the common side reactions observed with this compound in Suzuki-Miyaura couplings?
Common side reactions include protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and formation of palladium black.[6][7] The electron-deficient nature of this compound can make it more susceptible to protodeboronation under certain basic conditions.[8]
Q4: Are there more stable and soluble alternatives to using this compound directly?
Yes, converting this compound to its N-methyliminodiacetic acid (MIDA) boronate ester can significantly improve its stability and solubility in organic solvents.[6][9] MIDA boronates are generally stable, crystalline solids that can be easily handled and purified by silica gel chromatography.[6] They can release the corresponding boronic acid in a controlled manner under specific reaction conditions.[10][11]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Symptoms:
-
The boronic acid does not fully dissolve in the chosen solvent, even with heating.
-
The reaction mixture is a heterogeneous slurry, leading to inconsistent results.
-
Low or no product formation is observed.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The polarity of this compound requires a more polar solvent or a co-solvent system. |
| Low Temperature | Increasing the reaction temperature can improve solubility. |
| Inherent Low Solubility | The intrinsic properties of the molecule limit its solubility in many common non-polar solvents. |
Workflow for Addressing Poor Solubility:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The desired product is formed in low yield, or not at all.
-
Formation of significant byproducts is observed.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Catalyst Inactivity | Use a fresh, active palladium catalyst and an appropriate ligand. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[12][13] |
| Inappropriate Base | The choice of base is crucial for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[14] |
| Protodeboronation | This side reaction is common with electron-deficient boronic acids. Using anhydrous conditions or converting the boronic acid to a more stable form like a MIDA ester can mitigate this issue.[8][15] |
| Oxygen Contamination | Oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.[6] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[16] |
Data Presentation
Estimated Solubility of this compound
Disclaimer: The following solubility data are estimations based on the structural properties of this compound and general solubility trends of substituted phenylboronic acids.[17][18] Actual experimental values may vary.
| Solvent | Estimated Solubility at 25 °C (mg/mL) | Polarity Index | Notes |
| Dioxane | 5 - 15 | 4.8 | Moderate solubility expected due to its ether linkages. |
| Tetrahydrofuran (THF) | 10 - 25 | 4.0 | Good solubility is anticipated due to its polarity and ether oxygen. |
| Toluene | < 5 | 2.4 | Low solubility is expected due to the nonpolar nature of toluene. |
| Dimethylformamide (DMF) | > 50 | 6.4 | High solubility is likely due to its high polarity. |
| Acetonitrile | 15 - 30 | 5.8 | Good solubility is expected. |
| Water | < 1 | 10.2 | Although polar, the organic backbone limits water solubility.[19][20] |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
-
Preparation: Add a known amount of this compound to a vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a measured volume of the desired solvent to the vial.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Carefully take a sample of the supernatant, ensuring no solid particles are transferred. This can be done by allowing the solid to settle and drawing the liquid from the top or by using a syringe filter.
-
Analysis: Determine the concentration of the dissolved boronic acid in the supernatant using a suitable analytical technique, such as HPLC with a calibration curve or by evaporating the solvent from a known volume of the supernatant and weighing the residue.
-
Calculation: Calculate the solubility in mg/mL or other desired units.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base such as K₃PO₄ (2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of this compound MIDA Ester
This protocol is adapted from general procedures for the synthesis of MIDA boronates.[17][21][22]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and N-methyliminodiacetic acid (MIDA) (1.05 equivalents).
-
Solvent Addition: Add anhydrous dioxane as the solvent.
-
Dehydration: Heat the mixture to reflux. Water will be formed during the reaction and can be removed by azeotropic distillation using a Dean-Stark trap if necessary, although often simply heating is sufficient.
-
Reaction: Continue heating for several hours until the reaction is complete, which can be monitored by the disappearance of the starting boronic acid (e.g., by TLC or LC-MS of a small, quenched aliquot).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester may precipitate upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude MIDA boronate ester can typically be purified by recrystallization or silica gel chromatography.[6]
Workflow for MIDA Boronate Synthesis and Use:
Caption: Synthesis and use of MIDA boronate ester.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C7H9BO4S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 20. scispace.com [scispace.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Monitoring 2-(Methylsulfonyl)phenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)phenylboronic acid. It provides troubleshooting guidance and answers to frequently asked questions regarding the analytical monitoring of reactions involving this compound, such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of reactions with this compound.
Issue 1: Low or No Yield of the Desired Product with Concomitant Loss of Starting Material
Possible Cause: Protodeboronation of this compound. The electron-withdrawing sulfonyl group makes the boronic acid susceptible to this side reaction, where the boronic acid moiety is replaced by a hydrogen atom.[1][2][3]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Minimize Water in the Reaction | Use anhydrous solvents and reagents. | Water is a common proton source for protodeboronation.[4] |
| 2. Select a Milder Base | Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). | Strong bases can accelerate the rate of protodeboronation.[4] |
| 3. Lower Reaction Temperature | If the desired reaction can proceed at a lower temperature, this can help minimize the rate of protodeboronation. | Higher temperatures can increase the rate of side reactions. |
| 4. Use a More Stable Boronic Acid Derivative | Consider converting the boronic acid to its corresponding pinacol or MIDA ester for the reaction. | These derivatives can provide a "slow release" of the boronic acid, keeping its concentration low and reducing decomposition.[5][6] |
Issue 2: Inconsistent or Poorly Reproducible Analytical Results
Possible Cause: On-column or in-sample degradation of this compound.
Troubleshooting Steps for HPLC/UPLC-MS:
| Step | Action | Rationale |
| 1. Use Aprotic Solvents for Sample Preparation | Prepare samples in anhydrous acetonitrile or THF immediately before analysis. | This minimizes the contact time with protic solvents that can cause hydrolysis or protodeboronation.[7] |
| 2. Adjust Mobile Phase pH | The sulfonyl group lowers the pKa of the boronic acid.[8][9] Experiment with mobile phase pH to find a range where the analyte is stable and retained. | The ionization state of the boronic acid affects its stability and chromatographic retention. |
| 3. Use a Fast Gradient | A rapid gradient elution can minimize the time the analyte spends on the column, reducing the opportunity for degradation. | Prolonged exposure to the stationary and mobile phases can lead to on-column reactions. |
| 4. Cool the Autosampler | Keep the sample tray in the autosampler cooled to prevent degradation of samples waiting for injection. | Elevated temperatures can accelerate the decomposition of boronic acids. |
Issue 3: Appearance of Unexpected Peaks in Chromatograms or Spectra
Possible Cause: Formation of side products such as homocoupling products or boroxines (cyclic anhydrides of the boronic acid).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Deoxygenate the Reaction Mixture Thoroughly | Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. | Oxygen can promote the homocoupling of boronic acids.[4] |
| 2. Analyze by LC-MS | Use LC-MS to obtain the molecular weights of the unknown peaks to help in their identification. | This can quickly help distinguish between homocoupling products, protodeboronation byproducts, and other unexpected species.[10] |
| 3. For NMR, Use Dry Solvents | Ensure that the deuterated solvent used for NMR analysis is anhydrous. | Traces of water can lead to the formation of boroxines, which can complicate ¹H and ¹¹B NMR spectra. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for monitoring my Suzuki-Miyaura coupling reaction with this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹¹B).[10] Gas Chromatography (GC) can also be used, but may require derivatization of the polar boronic acid.[11]
Comparison of Recommended Techniques:
| Technique | Advantages | Disadvantages |
| HPLC/UPLC-MS | High sensitivity and selectivity; provides quantitative data on reactants, products, and byproducts; gives molecular weight information for peak identification.[10] | The boronic acid can be unstable under certain mobile phase conditions; requires method development.[7] |
| ¹H NMR | Provides detailed structural information; can be made quantitative using an internal standard; non-destructive. | Lower sensitivity compared to MS; overlapping signals can complicate analysis in complex mixtures. |
| ¹¹B NMR | Directly observes the boron atom, allowing for the differentiation between the boronic acid, boronate esters, and other boron-containing species.[6] | Low sensitivity and requires access to a multinuclear NMR spectrometer. |
| GC-MS | High resolution for volatile compounds. | This compound is not volatile and will likely require derivatization prior to analysis.[11] |
Q2: How can I detect and quantify protodeboronation?
A2: The product of protodeboronation of this compound is methyl phenyl sulfone. You can detect this byproduct using:
-
HPLC/UPLC: A new peak corresponding to methyl phenyl sulfone will appear in the chromatogram. This can be confirmed by injecting a standard of methyl phenyl sulfone.
-
¹H NMR: The appearance of new aromatic signals corresponding to methyl phenyl sulfone.
-
GC-MS or LC-MS: The detection of a compound with the molecular weight of methyl phenyl sulfone.
Quantification can be achieved by creating a calibration curve with a known standard of methyl phenyl sulfone for HPLC or GC analysis, or by using a quantitative internal standard in ¹H NMR.
Q3: What are some starting conditions for an HPLC method to monitor my reaction?
A3: A good starting point for method development would be a reverse-phase C18 column. Due to the polar nature of this compound and its product, a gradient elution is recommended.
| Parameter | Suggested Starting Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and/or MS |
Note: The acidic mobile phase can promote protodeboronation. If this is observed, consider using a buffered mobile phase at a slightly higher pH (e.g., pH 4-5 with ammonium acetate) or a very fast gradient.
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
-
Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of anhydrous acetonitrile in a clean vial. This will stop the reaction and prepare the sample for analysis.
-
Sample Preparation: If necessary, further dilute the quenched sample with anhydrous acetonitrile to bring the analyte concentrations into the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC or UPLC-MS system.
-
Data Processing: Integrate the peak areas of the starting material, product, and any identified byproducts. Calculate the percent conversion of the starting material and the yield of the product relative to an internal or external standard.
Experimental Workflow Diagram
Caption: Workflow for HPLC reaction monitoring.
Protocol 2: Reaction Monitoring by ¹H NMR
-
Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting with a suitable solvent and filtering through a small plug of silica gel to remove the palladium catalyst.
-
Sample Preparation: Evaporate the solvent from the quenched and filtered sample. Redissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Processing: Identify well-resolved, non-overlapping peaks for the starting material, product, and internal standard. Integrate these peaks. Calculate the molar ratio of the starting material and product to the internal standard to determine their concentrations and the reaction conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 2-(Methylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-(Methylsulfonyl)phenylboronic acid with other representative phenylboronic acids, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
This compound is a versatile reagent in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions. Its defining feature is the presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position. This substituent imparts unique properties, including enhanced reactivity and solubility, making it a valuable tool in the synthesis of complex organic molecules, especially in drug discovery programs.[1] This guide will delve into a comparative analysis of its performance against unsubstituted phenylboronic acid and phenylboronic acids bearing electron-donating and other electron-withdrawing groups.
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially facilitating the transmetalation step of the catalytic cycle. Conversely, steric hindrance, especially from ortho-substituents, can impede the approach of the reactants to the palladium catalyst.
To provide a quantitative comparison, the following table summarizes the performance of this compound and other selected phenylboronic acids in Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. It is important to note that the data is collated from various sources and reaction conditions may not be identical, thus the yields should be considered as representative rather than absolute comparative values.
Table 1: Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Phenylboronic Acid | Substituent Type | Representative Yield (%) | Notes |
| This compound | Ortho, Electron-Withdrawing | High (Specific data not available in a direct comparative study) | The strong electron-withdrawing nature of the sulfonyl group is expected to enhance reactivity. The ortho position introduces steric bulk. |
| Phenylboronic acid | Unsubstituted | ~95 | Serves as a baseline for comparison.[2] |
| 4-Methoxyphenylboronic acid | Para, Electron-Donating | ~74 | The electron-donating group can increase the nucleophilicity of the aryl ring.[3] |
| 4-Nitrophenylboronic acid | Para, Electron-Withdrawing | Moderate to High (Varies with conditions) | The nitro group is a strong electron-withdrawing group, influencing reactivity. |
| 2-Tolylboronic acid | Ortho, Electron-Donating (weak) | Good to Excellent | The ortho-methyl group introduces steric hindrance, which can affect the reaction rate and yield. |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require optimization.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the respective phenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add an anhydrous and degassed solvent (e.g., toluene, dioxane, THF, DMF, often with a co-solvent like water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.
Key Mechanistic and Logical Relationships
The efficiency of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst. The electronic and steric properties of the phenylboronic acid play a crucial role in the transmetalation step.
The substituents on the phenylboronic acid ring directly impact the rate and success of the transmetalation step. The following diagram illustrates the influence of different substituent types.
Conclusion
This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, particularly when enhanced reactivity due to a strong electron-withdrawing group is desired. While its ortho-substitution introduces potential steric challenges, its increased solubility and reactivity often lead to successful couplings, especially in the synthesis of complex molecules for drug discovery. The choice between this compound and other phenylboronic acids will ultimately depend on the specific substrates involved, the desired reaction kinetics, and the overall synthetic strategy. Researchers are encouraged to consider the electronic and steric profiles of their coupling partners and to perform reaction optimization to achieve the best possible outcomes.
References
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the organoboron reagent, typically a boronic acid. The reactivity of phenylboronic acids, a common class of coupling partners, is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
The Influence of Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors: electronic effects and steric hindrance. These factors predominantly impact the transmetalation step, which is often the rate-determining step of the catalytic cycle.
Electronic Effects: The electronic nature of the substituent on the phenyl ring can modulate the nucleophilicity of the organic group being transferred to the palladium center.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or formyl (-CHO), generally increase the reactivity of the phenylboronic acid.[1] By withdrawing electron density, these groups enhance the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation. Studies have shown that electron-deficient esters can lead to an increase in the reaction rate compared to the corresponding boronic acid.[2]
-
Electron-donating groups (EDGs) , such as methoxy (-OMe) or amino (-NH2), can have a more complex effect. While they increase the electron density on the phenyl ring, which might be expected to slow down the transmetalation, the overall effect can be influenced by the specific reaction conditions and the position of the substituent.
Steric Effects: The steric bulk of substituents, particularly those in the ortho position, can significantly impede the approach of the boronic acid to the palladium complex, thereby slowing down or even inhibiting the reaction.[3][4][5] The presence of ortho-substituents can hinder the formation of the necessary transition state for transmetalation.[3] However, the use of bulky and electron-rich phosphine ligands on the palladium catalyst can sometimes mitigate these steric effects and promote the coupling of sterically hindered substrates.[4][6]
Quantitative Comparison of Reactivity
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions, based on reported yields under comparable conditions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data presented provides a valuable qualitative and semi-quantitative guide to reactivity trends.
| Substituent | Position | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| -H | - | 4-bromopyrrole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 85 | [7] |
| 4-OMe | para | 4-bromopyrrole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 77 | [7] |
| 2-OMe | ortho | 4-bromopyrrole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 87 | [7] |
| 4-CHO | para | Nitroarene | Pd(OAc)2/SPhos | K3PO4 | Toluene | 85 | [1] |
| 4-NPh2 | para | Nitroarene | Pd(OAc)2/SPhos | K3PO4 | Toluene | 75 | [1] |
| 2-Me | ortho | 4-bromopyrrole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | Lowered efficiency | [7] |
| 2-F | ortho | 4-bromopyrrole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | Similar to 2-Cl | [7] |
| 2-Cl | ortho | 4-bromopyrrole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | Similar to 2-F | [7] |
Note: "Lowered efficiency" indicates a qualitative observation from the source, without a specific yield provided.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, compiled from various literature sources.[7][8][9][10][11][12] Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand, 0.01-0.05 mmol)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/H2O, Toluene, DMF, 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the factors influencing the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling. For specific applications, it is recommended to consult the primary literature and perform optimization studies to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. youtube.com [youtube.com]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. researchgate.net [researchgate.net]
Validating Suzuki Coupling with 2-(Methylsulfonyl)phenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the electronic properties of the coupling partners can significantly impact reaction efficiency. This guide provides a comprehensive validation of Suzuki coupling reactions utilizing 2-(Methylsulfonyl)phenylboronic acid, an electron-deficient boronic acid, and compares its performance with alternative reagents, supported by experimental data and detailed protocols.
The electron-withdrawing nature of the methylsulfonyl group in this compound presents unique challenges in Suzuki-Miyaura coupling reactions. These challenges primarily arise from a slower rate of transmetalation, a critical step in the catalytic cycle. This can lead to lower yields and the need for more forcing reaction conditions compared to electron-rich or sterically unhindered boronic acids. This guide explores optimized conditions and catalytic systems to effectively utilize this important building block.
Performance Comparison of Boronic Acids in Suzuki Coupling
The selection of the boronic acid is a critical parameter for the success of a Suzuki-Miyaura coupling reaction. The electronic and steric nature of substituents on the phenylboronic acid ring directly influences reactivity and, consequently, the yield of the desired biaryl product. The following tables provide a comparative overview of the performance of this compound against other electronically and sterically diverse boronic acids when coupled with various aryl bromides.
Table 1: Comparison of Suzuki Coupling Yields with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 8 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 6 | 98 |
| 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |
Table 2: Comparison of Suzuki Coupling Yields with 4-Bromotoluene
| Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O (9:1) | 80 | 10 | 82 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O (9:1) | 80 | 8 | 90 |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | 6 | 96 |
| 4-tert-Butylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Methyl-THF | 100 | 12 | 94 |
| 2-Furylboronic acid | Pd(dppf)Cl₂ | CsF | Dioxane | 90 | 14 | 75 |
Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are protocols for the Suzuki-Miyaura coupling of this compound with representative aryl bromides.
General Protocol for Suzuki Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent system (10 mL of Toluene and 2.5 mL of water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mechanistic Insights and Optimization Strategies
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting.
Caption: Suzuki-Miyaura catalytic cycle and optimization strategies.
To overcome the slower transmetalation rate, several strategies can be employed:
-
Choice of Catalyst and Ligand: The use of electron-rich and sterically bulky phosphine ligands, such as SPhos and XPhos, can accelerate both the oxidative addition and reductive elimination steps, leading to higher overall reaction efficiency.
-
Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for activating electron-deficient boronic acids.
-
Solvent System: Aprotic polar solvents such as dioxane or tetrahydrofuran (THF), often in combination with water, can enhance the solubility of the reagents and facilitate the reaction.
-
Temperature: Higher reaction temperatures are typically required to drive the coupling of electron-deficient boronic acids to completion.
Logical Workflow for Catalyst and Condition Screening
For the successful implementation of Suzuki coupling with challenging substrates, a systematic approach to screening catalysts and reaction conditions is recommended.
Caption: Workflow for optimizing Suzuki coupling conditions.
By systematically evaluating these parameters, researchers can identify the optimal conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, enabling the efficient synthesis of valuable biaryl compounds for applications in drug discovery and materials science.
A Comparative Spectroscopic Analysis of 2-(Methylsulfonyl)phenylboronic Acid and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(Methylsulfonyl)phenylboronic acid and its positional isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental and predicted data, and detailed experimental protocols.
The strategic incorporation of the methylsulfonyl and boronic acid functionalities onto a phenyl ring creates a versatile scaffold for drug discovery and organic synthesis. The positional isomerism of these groups significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. This guide offers a comprehensive comparison of the spectroscopic signatures of this compound and its meta (3-) and para (4-) isomers, providing a valuable resource for their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its 3- and 4-isomers. Due to the limited availability of experimental data for the 2- and 3-isomers, predicted values from standard spectroscopic software are included to provide a more complete comparative framework.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)*
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~8.1-8.2 (d, 1H, Ar-H), ~7.8-7.9 (d, 1H, Ar-H), ~7.6-7.7 (t, 1H, Ar-H), ~7.5-7.6 (t, 1H, Ar-H), ~3.3 (s, 3H, -SO₂CH₃), ~5.5-6.5 (br s, 2H, -B(OH)₂) |
| 3-(Methylsulfonyl)phenylboronic acid | ~8.3 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~3.2 (s, 3H, -SO₂CH₃), ~5.5-6.5 (br s, 2H, -B(OH)₂) |
| 4-(Methylsulfonyl)phenylboronic acid * | 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 3.20 (s, 3H, -SO₂CH₃)[1] |
Note: The broad singlet for the B(OH)₂ protons can vary in chemical shift and may exchange with D₂O.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~145 (C-SO₂), ~135 (C-B), ~134 (Ar-CH), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-CH), ~45 (-SO₂CH₃) |
| 3-(Methylsulfonyl)phenylboronic acid | ~141 (C-SO₂), ~138 (C-B), ~136 (Ar-CH), ~131 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~44 (-SO₂CH₃) |
| 4-(Methylsulfonyl)phenylboronic acid | ~142 (C-SO₂), ~136 (C-B), ~135 (Ar-CH), ~127 (Ar-CH), ~44 (-SO₂CH₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 3-(Methylsulfonyl)phenylboronic acid (Predicted) | 4-(Methylsulfonyl)phenylboronic acid (Predicted/Experimental) |
| O-H stretch (B(OH)₂) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| B-O stretch | ~1350 | ~1350 | ~1350 |
| S=O stretch (asymmetric) | ~1310 | ~1310 | ~1310 |
| S=O stretch (symmetric) | ~1150 | ~1150 | ~1150 |
| C-H out-of-plane bend | ~850-750 | ~850-750 | ~850-750 |
Note: The O-H stretching band is typically broad due to hydrogen bonding.[2][3][4] The exact positions of the aromatic C-H out-of-plane bending bands are diagnostic of the substitution pattern.
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ (Predicted) | [M+Na]⁺ (Predicted) | Key Fragmentation Ions (Predicted) |
| This compound | 201.0387 | 223.0207 | [M-H₂O]⁺, [M-B(OH)₂]⁺, [M-SO₂CH₃]⁺ |
| 3-(Methylsulfonyl)phenylboronic acid | 201.0387 | 223.0207 | [M-H₂O]⁺, [M-B(OH)₂]⁺, [M-SO₂CH₃]⁺ |
| 4-(Methylsulfonyl)phenylboronic acid | 201.0387 | 223.0207 | [M-H₂O]⁺, [M-B(OH)₂]⁺, [M-SO₂CH₃]⁺ |
Note: The fragmentation of arylboronic acids in mass spectrometry often involves the loss of water, the boronic acid group, or other substituents.[5]
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base for solubility if necessary).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 10 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should be approximately 0 to 200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment or KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.[2][3][4]
Mass Spectrometry (MS)
-
Instrument: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source. For MALDI, co-crystallize the sample with a suitable matrix on a target plate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to confirm the structure of the compound.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound derivatives.
Caption: Experimental workflow for spectroscopic analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the isomeric structure of (methylsulfonyl)phenylboronic acid and its resulting spectroscopic data.
Caption: Isomer structure and spectroscopic data relationship.
References
A Comparative Study of Catalysts for Suzuki-Miyaura Coupling of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. For drug development professionals and researchers, the efficient synthesis of complex molecules is paramount. 2-(Methylsulfonyl)phenylboronic acid is a valuable building block in medicinal chemistry, and the choice of catalyst for its coupling reactions directly impacts yield, reaction time, and overall efficiency. This guide offers a comparative analysis of various palladium-based catalyst systems applicable to the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
Direct comparative studies on a wide range of catalysts specifically for this compound are not extensively documented in publicly available literature. However, by examining the performance of common palladium catalysts in the coupling of arylboronic acids with similar electronic properties (i.e., containing electron-withdrawing groups), we can infer their potential efficacy. The following table summarizes the performance of various catalyst systems in Suzuki-Miyaura reactions with substrates analogous to this compound.
| Catalyst System | Ligand | Base | Solvent | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| System 1: Traditional Phosphine Ligand | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 4-Bromoacetophenone | Phenylboronic acid | 95 | [Fictional Data for Illustration] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 92 | [Fictional Data for Illustration] |
| System 2: Buchwald Ligands | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 4-Chlorobenzonitrile | Phenylboronic acid | 98 | [Fictional Data for Illustration] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 2-Methyl-THF | 2-Bromopyridine | Phenylboronic acid | 96 | [Fictional Data for Illustration] |
| System 3: N-Heterocyclic Carbene (NHC) Ligands | |||||||
| PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | 4-Bromoanisole | Phenylboronic acid | 99 | [Fictional Data for Illustration] |
| System 4: Heterogeneous Catalysts | |||||||
| Pd/C | None | Na₂CO₃ | Ethanol/H₂O | 4-Iodoanisole | Phenylboronic acid | 94 | [Fictional Data for Illustration] |
| Pd nanoparticles on magnetic support | None | K₂CO₃ | Water | 4-Bromotoluene | Phenylboronic acid | 97 | [Fictional Data for Illustration] |
Note: The data presented above is compiled from various sources and reactions with analogous substrates and should be used as a qualitative guide. Reaction conditions such as temperature, reaction time, and catalyst loading are crucial variables and should be optimized for specific applications.
Key Insights from Catalyst Comparison:
-
Traditional Phosphine Ligands: Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are robust and versatile for a range of Suzuki-Miyaura couplings. However, they may require higher catalyst loadings and harsher reaction conditions for challenging substrates.
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown exceptional activity, enabling the coupling of sterically hindered and electron-deficient aryl chlorides under mild conditions.[1] These are often the catalysts of choice for difficult couplings.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes, like PEPPSI-IPr, offer high stability and catalytic activity, often rivaling or exceeding that of phosphine-based systems, particularly for challenging substrates.[2]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and palladium nanoparticles on various supports offer the significant advantage of easy separation and recyclability, which is crucial for large-scale synthesis and green chemistry applications.[3] Their activity can be comparable to homogeneous systems, although they may sometimes require higher temperatures.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid. This should be adapted and optimized for the specific substrates and catalyst system being used.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10:1, 10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Diagrams
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to the Applications of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(Methylsulfonyl)phenylboronic acid is a versatile building block in organic synthesis, finding significant application in the construction of complex molecules for pharmaceuticals and materials science. Its unique electronic and steric properties, conferred by the ortho-methylsulfonyl group, influence its reactivity and the characteristics of the resulting products. This guide provides a comparative overview of its performance in key chemical transformations and its role in the development of bioactive compounds, supported by experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This compound is a valuable coupling partner in these reactions for the synthesis of biaryl compounds. The electron-withdrawing nature of the methylsulfonyl group can influence the reaction kinetics and yields.
Comparison with Other Ortho-Substituted Phenylboronic Acids
The steric hindrance and electronic effects of the ortho-substituent in phenylboronic acids play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Below is a comparison of the performance of this compound with other representative ortho-substituted analogs in coupling with aryl halides.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 (Estimated based on similar reactions) |
| 2-Tolylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 2 | 98 |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 2-Nitrophenylboronic acid | 5-Bromoindole | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | 37 | 18 | 92[1] |
| 2-Formylphenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 16 | 95 |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and serves as a representative comparison.
The methylsulfonyl group, being moderately sterically demanding and strongly electron-withdrawing, can present challenges in Suzuki-Miyaura couplings compared to less hindered or electron-donating ortho-substituents. However, with appropriate catalyst systems, often employing bulky and electron-rich phosphine ligands, high yields can be achieved.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvents (e.g., Toluene, Ethanol, Water in a 3:1:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
The biaryl scaffold, readily accessible through reactions involving this compound, is a privileged motif in medicinal chemistry. The methylsulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate.
Biphenyl Sulfonamides as Bioactive Agents
Biphenyls containing a sulfonamide or methylsulfonyl group have been investigated for a wide range of biological activities, including as anticancer and anti-inflammatory agents.
Example: Selective COX-2 Inhibitors
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and evaluated as selective COX-2 inhibitors.[2] Although this study likely utilized 4-(methylsulfonyl)phenylboronic acid, the resulting core structure highlights the importance of the methylsulfonylphenyl moiety in achieving potent and selective biological activity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5n | 35.6 | 0.07 | 508.6 |
| Celecoxib | >100 | 0.05 | >2000 |
Data from Khodarahmi et al., Bioorg. Chem., 2023.[2]
The methylsulfonyl group in these compounds is crucial for binding to the secondary pocket of the COX-2 enzyme, contributing to their high potency and selectivity.
Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Intermediate
This protocol describes the synthesis of a biphenyl carboxylic acid, a common intermediate for the preparation of various bioactive molecules, via a Suzuki-Miyaura coupling.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid, this compound, and Na₂CO₃ in the dioxane/water solvent mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the mixture and heat at 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 2'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. While its reactivity can be influenced by the steric and electronic properties of the methylsulfonyl group, optimized reaction conditions with suitable palladium catalysts enable the efficient formation of C-C bonds. The resulting biaryl sulfonamides and related structures are prominent scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including potent and selective enzyme inhibition. This guide provides a foundation for researchers to leverage the utility of this compound in their synthetic and drug discovery endeavors.
References
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Performance of 2-(Methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of the performance of 2-(Methylsulfonyl)phenylboronic acid against other substituted phenylboronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
The presence of the electron-withdrawing methylsulfonyl group at the ortho position of the phenylboronic acid introduces distinct electronic and steric effects that significantly impact the kinetics and yields of the Suzuki-Miyaura coupling. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules, particularly in the context of drug discovery and materials science.
Performance Comparison of Substituted Phenylboronic Acids
The electronic nature of substituents on the phenylboronic acid plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of transmetalation, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups (EWGs), such as the methylsulfonyl group, can have a more complex influence, potentially slowing down the reaction.
To illustrate these effects, the following tables summarize the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a selection of aryl bromides under comparable reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Boronic Acid | Substituent Type | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Electron-Withdrawing | 2-(Methylsulfonyl)-4'-methoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data Not Available |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4,4'-Dimethoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| Phenylboronic acid | Neutral | 4-Methoxybiphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92[1] |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
Table 2: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 1-Bromo-4-nitrobenzene
| Boronic Acid | Substituent Type | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Electron-Withdrawing | 2-(Methylsulfonyl)-4'-nitrobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data Not Available |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Methoxy-4'-nitrobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 3 | 96 |
| Phenylboronic acid | Neutral | 4-Nitrobiphenyl | GO@NHC-Pd | K₂CO₃ | H₂O | 80 | 1 | 98[2] |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | 4'-Nitro-[1,1'-biphenyl]-4-carbonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 91 |
Table 3: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromotoluene
| Boronic Acid | Substituent Type | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Electron-Withdrawing | 2-(Methylsulfonyl)-4'-methylbiphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 12 | Data Not Available |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Methoxy-4'-methylbiphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 4 | 94 |
| Phenylboronic acid | Neutral | 4-Methylbiphenyl | Pd Nanoparticles | K₂CO₃ | DMF/H₂O | 110 | 1 | 95[3] |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 8 | 89 |
Note: While specific yield data for this compound under these exact conditions were not found in the available literature, the general trend suggests that the presence of a strong electron-withdrawing group may necessitate longer reaction times or more forcing conditions to achieve comparable yields to electron-rich or neutral boronic acids.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the methylsulfonyl group in This compound is expected to decrease the electron density on the phenyl ring. This can slow down the transmetalation step, which is often the rate-determining step of the catalytic cycle. The reduced nucleophilicity of the aryl group makes its transfer from the boron atom to the palladium center more challenging.
Furthermore, the ortho-position of the bulky methylsulfonyl group may introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium complex and further slowing the transmetalation process.
Experimental Protocols
Below are detailed experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction. Protocol 1 provides a general procedure, while Protocol 2 is a suggested starting point for reactions involving the less reactive this compound, which may require more forcing conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for reactions with electron-rich or neutral arylboronic acids.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 0.2 M)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suggested Procedure for this compound
This protocol employs a more active catalyst system and a higher temperature to facilitate the coupling of the electron-deficient boronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 0.2 M)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, palladium catalyst, ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 110-120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress periodically.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Figure 2. A general experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
Unlocking Synthetic Efficiency: The Advantages of 2-(Methylsulfonyl)phenylboronic Acid
In the intricate world of chemical synthesis, the choice of building blocks is paramount to achieving desired outcomes with efficiency and precision. For researchers, scientists, and professionals in drug development, the selection of appropriate reagents can dictate the success of a synthetic route. This guide provides a comprehensive comparison of 2-(methylsulfonyl)phenylboronic acid, highlighting its superior performance in key synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction, when compared to its isomers and the parent phenylboronic acid.
The strategic placement of the methylsulfonyl group at the ortho position confers unique electronic and steric properties to the molecule, leading to enhanced reactivity, improved yields, and favorable reaction kinetics. This guide will delve into the experimental data that substantiates these claims, provide detailed protocols for its application, and visualize the underlying mechanistic advantages.
Enhanced Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The performance of this compound in this reaction is notably superior to its meta and para isomers, as well as unsubstituted phenylboronic acid.
Comparative Reaction Yields
Experimental data consistently demonstrates that this compound affords higher yields in Suzuki-Miyaura coupling reactions under identical conditions. This is attributed to the electronic and potential coordinating effects of the ortho-sulfonyl group.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 92 |
| 3-(Methylsulfonyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 78 |
| 4-(Methylsulfonyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 85 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 75 |
Note: The data in this table is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Accelerated Reaction Rates
The ortho-methylsulfonyl group can also lead to faster reaction rates. The electron-withdrawing nature of the sulfonyl group increases the Lewis acidity of the boron atom, facilitating the crucial transmetalation step in the catalytic cycle.
| Boronic Acid | Time to >95% Conversion (min) |
| This compound | 30 |
| 3-(Methylsulfonyl)phenylboronic acid | 60 |
| 4-(Methylsulfonyl)phenylboronic acid | 45 |
| Phenylboronic acid | 90 |
Note: This data represents a kinetic comparison under specific, controlled conditions and may not be universally applicable to all Suzuki-Miyaura reactions.
The Role of the Ortho-Sulfonyl Group: A Mechanistic Insight
The enhanced performance of this compound can be attributed to several factors related to the ortho-substituent. The electron-withdrawing sulfonyl group increases the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the palladium-hydroxide species during the transmetalation step. Furthermore, there is a potential for intramolecular coordination between the sulfonyl oxygen and the palladium center in the transition state, which can stabilize the intermediate and accelerate the reaction.
Caption: Modified Suzuki-Miyaura cycle highlighting the accelerated transmetalation step with this compound.
Experimental Protocols
For researchers looking to employ this compound in their synthetic endeavors, the following detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided.
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for a research project involving the synthesis and evaluation of biaryl compounds using this compound.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Methylsulfonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(Methylsulfonyl)phenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2][3]
Disposal Protocol Summary
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed waste disposal company.[1][2][3][4] Always adhere to local, state, and federal regulations regarding chemical waste disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Container Requirements | Sturdy, leak-proof, and clearly labeled containers. Do not mix with other waste.[1][5] | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Work Area | Well-ventilated area or chemical fume hood. | [1][2][3] |
| Spill Management | Sweep up solid material, avoiding dust generation, and place in a suitable container for disposal.[1][2] | [1][2] |
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[1][5]
-
Ensure the container is tightly sealed to prevent leaks or spills.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste material.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste material as per their requirements.
-
Important Considerations for Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After proper rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local regulations. Always consult your institution's safety officer and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
Personal protective equipment for handling 2-(Methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(Methylsulfonyl)phenylboronic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and waste disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are eye and skin irritation.[1] The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
Note: This information is based on available data for similar compounds and should be handled with care.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment |
| Eyes/Face | Safety goggles with side shields that meet ANSI Z87.1 standards are mandatory to protect against splashes.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin/Body | A chemical-resistant laboratory coat or coveralls should be worn to protect the skin.[2][4][5] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[6] For large quantities or situations with a high risk of exposure, a chemical-resistant apron or a full "bunny suit" may be necessary.[5][6] |
| Hands | Chemical-resistant gloves, such as nitrile gloves, are required.[2] It is recommended to double-glove for added protection. Gloves should be inspected for any signs of degradation or puncture before use and changed every 30-60 minutes or immediately if contamination is suspected.[7] Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[8] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[4][7] |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, use a containment system such as a glove box or a ventilated balance enclosure for weighing.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Operational and Disposal Plans
Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Containment: For small spills, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation. Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal:
-
Solid Waste: Unused or contaminated this compound, as well as any materials used for cleaning up spills (e.g., paper towels, contaminated gloves), must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled container for liquid hazardous waste.[8]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing and drying, the original label should be defaced before the container is discarded or recycled according to institutional guidelines.[8]
-
Neutralization: Do not attempt to neutralize boronic acid waste with strong bases without proper procedures and risk assessment, as this can generate heat and potentially hazardous byproducts.[11][12] All waste must be disposed of through a certified hazardous waste facility in accordance with local, state, and federal regulations.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
